Technical Documentation Center

4,4-Bis(4-fluorophenyl)but-3-en-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,4-Bis(4-fluorophenyl)but-3-en-1-amine
  • CAS: 90276-61-2

Core Science & Biosynthesis

Foundational

Precision Engineering in Drug Design: The Structure-Activity Relationship (SAR) of Fluorinated Analogs

Executive Summary: The "Fluorine Magic" Demystified In modern medicinal chemistry, the strategic incorporation of fluorine is rarely an afterthought; it is a precision engineering tool used to rescue failing lead compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Magic" Demystified

In modern medicinal chemistry, the strategic incorporation of fluorine is rarely an afterthought; it is a precision engineering tool used to rescue failing lead compounds. The "fluorine effect" leverages the atom's unique physicochemical triad: extreme electronegativity (3.98 on the Pauling scale), a vanishingly small steric footprint (van der Waals radius of 1.47 Å, mimicking hydrogen or oxygen), and the formation of the strongest single bond in organic chemistry (the C–F bond).

However, empirical trial-and-error fluorination often leads to dead ends. As application scientists, we must move beyond the heuristic that "fluorine blocks metabolism" and understand the deep physical organic causality driving the Structure-Activity Relationship (SAR). This whitepaper dissects the mechanistic drivers of fluorinated SAR, provides quantitative matched molecular pair (MMP) analyses, and establishes self-validating experimental frameworks for evaluating fluorinated analogs.

Mechanistic Causality: How Fluorine Rewires SAR

Metabolic Shielding: Beyond Bond Dissociation Energy

A pervasive myth in drug discovery is that fluorine prevents cytochrome P450 (CYP450) mediated oxidative metabolism solely because the C–F bond (110–126 kcal/mol) is thermodynamically stronger than the C–H bond (105–113 kcal/mol). While bond strength is relevant, it is an oversimplification.

CYP450 enzymes (heme-dependent monooxygenases) catalyze oxidation via single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. The true causality of fluorine's metabolic shielding lies in its inductive electron-withdrawing effect. By pulling electron density away from the metabolic hotspot, fluorine significantly raises the transition state energy of the catalytic step, thereby drastically reducing the kcat​ term 1. Furthermore, the altered electrostatic potential can reduce the binding affinity of the substrate in the specific orientation required for oxidation.

Pathway Substrate Drug Molecule (Labile C-H Bond) Complex Enzyme-Substrate Complex Substrate->Complex Binding CYP CYP450 Enzyme (Heme-Oxo Species) CYP->Complex Oxidation Oxidation / Cleavage (Low TS Energy) Complex->Oxidation HAT / SET Block Metabolic Shielding (High TS Energy) Complex->Block Inductive Withdrawal Clearance Rapid Clearance Oxidation->Clearance FluoroSubstrate Fluorinated Analog (Strong C-F Bond) FluoroSubstrate->Complex Binding Stability Prolonged Half-Life Block->Stability

CYP450 oxidative metabolism pathway vs. metabolic shielding via strategic fluorination.

pKa Modulation and Membrane Permeability

Fluorine's profound inductive (-I) effect is a powerful lever for tuning the acid-base properties of a drug. When placed at the β

  • or γ -position relative to a basic amine, fluorine destabilizes the positively charged conjugate acid, significantly lowering the pKa.

This is critical for Central Nervous System (CNS) targets. A lower pKa increases the fraction of the neutral (un-ionized) species at physiological pH (7.4), which directly enhances passive lipoidal membrane permeability across the Blood-Brain Barrier (BBB). Concurrently, this reduction in basicity often decreases the compound's recognition by efflux transporters like P-glycoprotein (Pgp), driving the efflux ratio down to favorable levels (<2.5) 2.

Conformational Locking via the Gauche Effect

When fluorine is positioned vicinal to an electronegative heteroatom (e.g., oxygen or nitrogen) on an aliphatic backbone, the molecule often adopts a gauche conformation (dihedral angle ~60°) rather than the sterically predicted anti conformation. This is driven by hyperconjugation—specifically, the donation of electron density from the adjacent C–H σ bond into the low-lying C–F σ∗ antibonding orbital. By pre-organizing the ligand into its bioactive conformation, we minimize the entropic penalty upon target binding, thereby boosting intrinsic potency 3.

Quantitative SAR Data: Matched Molecular Pair (MMP) Analysis

To illustrate the macroscopic impact of these atomic-level perturbations, we summarize the physicochemical and biological shifts observed in well-documented matched molecular pairs.

Compound Transition (MMP)Structural ModificationPhysicochemical ShiftBiological / PK Impact
Risperidone → 9-Fluororisperidone Aromatic C–H → C–FIncreased oxidation potential16-fold increase in metabolic stability against CYP3A4/2D6 4.
Celecoxib → 4'-Fluorocelecoxib Aromatic C–H → C–FBlocked metabolic hotspot4-fold increase in metabolic stability 4.
4-Aminopyridine (4AP) → 3F4AP 3-position C–H → C–FpKa reduction (>9.0 → <8.0)Enhanced membrane permeability at low pH; enabled clinical PET imaging of demyelinated lesions 5.
PDE9 Inhibitors (Aliphatic Amines) β
  • or γ -fluorination
Concomitant acid/base shiftDecreased Pgp-mediated efflux (Efflux ratio < 2.5), improving CNS exposure 2.

Self-Validating Experimental Workflows

To trust the data generated from fluorinated analogs, the experimental protocols must be inherently self-validating. Below is the gold-standard methodology for profiling the metabolic stability of these compounds.

Protocol: In Vitro CYP450 Metabolic Stability Profiling

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of fluorinated analogs versus their non-fluorinated counterparts.

Self-Validating System Requirements:

  • Minus-NADPH Control: Run in parallel to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Positive Control (Verapamil or Dextromethorphan): Validates the enzymatic viability of the human liver microsome (HLM) batch.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice to preserve enzymatic activity.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 μM, keeping DMSO < 0.1% to avoid CYP inhibition) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (final concentration 1 mM) to initiate the oxidative reaction.

  • Time-Course Sampling: At precise intervals ( t=0,5,15,30, and 60 minutes), extract 50 μL aliquots from the incubation matrix.

  • Quenching & Precipitation: Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt the reaction and precipitate proteins.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system to quantify the remaining percentage of the parent compound.

  • Data Processing: Plot ln(% remaining) versus time. The slope ( k ) yields t1/2​=0.693/k and CLint​=(k×V)/microsomal protein .

Protocol Step1 1. Microsomal Incubation HLM + Test Cmpd + Buffer Step2 2. Reaction Initiation Add NADPH (1 mM) Step1->Step2 Step3 3. Time-Course Sampling t = 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Reaction Quenching Ice-Cold MeCN + Int. Std. Step3->Step4 Step5 5. Protein Precipitation Centrifuge 4000 rpm, 4°C Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Parent % Remaining Step5->Step6 Control1 Minus-NADPH Control (Validates CYP Dependence) Control1->Step2 Control2 Positive Control (Verapamil) (Validates HLM Viability) Control2->Step1

Self-validating experimental workflow for in vitro CYP450 metabolic stability profiling.

Conclusion & Future Perspectives

The integration of fluorine into drug scaffolds is a masterclass in exploiting physical organic chemistry to solve biological problems. By understanding the causality behind pKa modulation, conformational locking, and metabolic shielding, application scientists can rationally design molecules that bypass traditional ADME bottlenecks. Furthermore, the rise of 18F Positron Emission Tomography (PET) imaging has bridged the gap between preclinical SAR and clinical target engagement, turning fluorinated analogs into dual-purpose therapeutic and diagnostic tools.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv / NIH URL
  • Source: NIH (PMC)
  • Applications of Fluorine in Medicinal Chemistry Source: ACS / NIH URL
  • Source: NIH (PubMed)
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers Source: SciSpace URL

Sources

Exploratory

Discovery and Synthesis of Novel Dopamine Transporter Ligands: A Technical Blueprint

Executive Summary The dopamine transporter (DAT) is a critical solute carrier 6 (SLC6) family protein responsible for the reuptake of extracellular dopamine (DA) into presynaptic terminals, thereby regulating dopaminergi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dopamine transporter (DAT) is a critical solute carrier 6 (SLC6) family protein responsible for the reuptake of extracellular dopamine (DA) into presynaptic terminals, thereby regulating dopaminergic neurotransmission[1]. Historically, drug discovery targeting DAT has been hindered by the pharmacological profile of classic orthosteric inhibitors, such as cocaine, which trap the transporter in an outward-facing conformation, leading to rapid DA accumulation and severe abuse liability[2][3].

Modern neuropharmacology has shifted toward the rational design of atypical DAT inhibitors and allosteric modulators . By stabilizing alternative conformational states or binding outside the primary substrate pocket, these novel ligands offer a therapeutic window for treating psychostimulant use disorders (PUDs) without substituting for the addictive properties of the abused drugs[4][5].

Structural Biology and Conformational Dynamics of hDAT

DAT operates via an alternating access mechanism, cycling through outward-facing (OF), occluded, and inward-facing (IF) states to translocate DA across the neuronal membrane[3].

Classic psychostimulants bind to the central orthosteric S1 pocket (comprising residues F76 and S422) and thermodynamically stabilize the OF state[2][3]. In contrast, atypical DAT inhibitors, such as benztropine analogs, stabilize the IF state[3]. This distinct stabilization alters the kinetics of DA reuptake inhibition, blunting the rapid dopaminergic spike associated with cocaine and resulting in a behavioral profile devoid of hyperlocomotion or high abuse liability[4][6].

Pathways DA Dopamine Outward Outward-Facing State (High DA Affinity) DA->Outward Translocated Cocaine Orthosteric Inhibitors (Cocaine) Cocaine->Outward Stabilizes Atypical Atypical Inhibitors (JHW 007) Inward Inward-Facing State (Low DA Affinity) Atypical->Inward Stabilizes Allosteric Allosteric Modulators (KM822, DAM-001) Allosteric->Outward Modulates Outward->Inward Conformational Cycle

Ligand-induced conformational states of the human dopamine transporter.

Rational Design and Synthesis of Atypical Tropane Derivatives

Benztropine (3α-(diphenylmethoxy)tropane) shares a tropane pharmacophore with cocaine but exhibits a markedly different binding profile[5][6]. However, its clinical utility is limited by high off-target affinity for muscarinic m1 receptors, causing anticholinergic side effects[7].

Synthesis Strategy & Causality

To decouple DAT affinity from muscarinic activity, synthetic efforts focus on modifying the tropane nitrogen[7].

  • N-Demethylation: Starting with 3α-[bis(4'-fluorophenyl)methoxy]tropane, the N-methyl group is cleaved using 1-chloroethylchloroformate (ACE-Cl) to yield a nor-tropane intermediate[8].

  • N-Alkylation: The intermediate undergoes direct alkylation or acylation followed by hydride reduction to install bulkier substituents (e.g., N-butyl, N-allyl)[7].

Causality of Substitution: The introduction of a bulky N-alkyl group (as seen in the N-butyl analog, JHW 007) creates a steric clash within the narrow binding pocket of the m1 receptor[7]. However, the extracellular vestibule of DAT readily accommodates this bulk. This targeted modification yields highly selective, atypical DAT inhibitors that effectively antagonize cocaine self-administration[3][7].

Computational Discovery of Novel Allosteric Modulators

Because orthosteric inhibitors inherently compete with endogenous DA, allosteric modulators (AMs) offer a nuanced approach by fine-tuning DAT function without completely halting basal DA reuptake[1][9]. The discovery of AMs relies on advanced molecular dynamics to reveal transient, druggable pockets outside the primary S1 site[9].

  • KM822: Identified via a Hybrid Structure-Based (HSB) method, KM822 binds to a distinct allosteric site involving residue W84, positioned above the primary S1 site[1][2]. Biotinylation protection assays confirm that KM822 acts as a noncompetitive inhibitor, decreasing cocaine's affinity for DAT[1][2].

  • Z1078601926: Discovered by applying Gaussian-accelerated molecular dynamics (GaMD) to an inward-open hDAT model. Virtual screening of ~440,000 Enamine compounds identified this ligand, which exhibits synergistic allosteric inhibition (IC 50​ = 0.527 µM) when the orthosteric ligand nomifensine is present[9][10].

  • DAM-001 (Z236004662): Targeting the occluded state of hDAT, virtual screening against the extracellular vestibule yielded DAM-001 (IC 50​ = 24.70 µM), further validating the vestibule as a prime allosteric target[11].

Workflow A Cryo-EM Structural Modeling (hDAT Occluded/Inward States) B GaMD Simulations (Identify Energetic Minima) A->B C Allosteric Pocket Mapping (Extracellular Vestibule/W84) B->C D Virtual High-Throughput Screening (Enamine Libraries) C->D E In Vitro Validation (Radioligand Displacement) D->E

Computational workflow for discovering novel hDAT allosteric modulators.

Experimental Protocols: Self-Validating Systems for Ligand Evaluation

Rigorous in vitro validation is required to confirm the binding site and functional efficacy of novel ligands.

Protocol 1: Radioligand Binding Assay ([ 3 H]WIN 35,428 Displacement)

Causality: [ 3 H]WIN 35,428 is a metabolically stable cocaine analog that locks DAT in the OF state, providing a reliable measure of orthosteric displacement and transporter density (B max​ )[12][13].

  • Tissue Preparation: Isolate striatal synaptosomes and homogenize in 0.32 M sucrose buffer (pH 7.4) containing 2.1 mM NaH 2​ PO 4​ and 7.3 mM Na 2​ HPO 4​ to preserve membrane integrity[12].

  • Receptor Isolation: Add 1 µM desipramine to the assay buffer. Causality: Desipramine selectively saturates Norepinephrine Transporters (NET), preventing off-target radioligand binding and ensuring the signal is exclusively DAT-derived[12].

  • Ligand Incubation: Incubate 50 µg of synaptosomal protein with varying concentrations of the test ligand and a fixed concentration array (e.g., 1–30 nM) of [ 3 H]WIN 35,428 on ice for 2 hours to reach thermodynamic equilibrium[12].

  • Non-Specific Binding (Negative Control): Run parallel samples containing 10 µM cocaine. Causality: Excess cocaine competitively saturates all specific DAT sites; residual radioactivity represents non-specific lipid trapping, which must be subtracted to determine specific binding[12].

  • Quantification: Terminate the reaction via rapid vacuum filtration, wash with cold buffer, and quantify using liquid scintillation counting[12].

Protocol 2: In Vitro Neurotransmitter Uptake Assay

Causality: Binding affinity does not guarantee functional inhibition. To determine if a ligand is an active inhibitor or a silent binder, functional DA reuptake must be measured[10].

  • Cell Preparation: Utilize HEK-293 cells stably transfected with hDAT to ensure a controlled, high-expression environment devoid of native neuronal compensatory mechanisms[8].

  • Substrate Introduction: Introduce a fluorescent DA mimetic (e.g., Neurotransmitter Transporter Uptake Assay Kit) to act as a quantifiable indicator[10].

  • Allosteric Modulation Testing: For allosteric candidates, introduce an orthosteric ligand (like nomifensine) at its precise IC 50​ concentration. Causality: This establishes a baseline of 50% inhibition, allowing researchers to observe whether the novel AM positively or negatively modulates the orthosteric blockade[10].

  • Measurement: Calculate the IC 50​ based on the reduction of relative fluorescence units (RFU) over a concentration gradient[10].

Quantitative Data Presentation

The following table summarizes the pharmacological profiles of classic and novel DAT ligands discussed in this guide, highlighting the shift from high-affinity orthosteric blockers to allosteric and atypical modulators.

LigandPharmacological ClassPrimary Target State / SiteDAT Affinity (IC 50​ / K i​ )Key Differentiating Feature
Cocaine Classic Orthosteric InhibitorOutward-Facing (S1 Pocket)~100–300 nMHigh abuse liability; causes rapid synaptic DA spikes[2][3].
JHW 007 Atypical Orthosteric InhibitorInward-Facing10–50 nMLow abuse liability; blunts cocaine self-administration[3][4].
KM822 Allosteric ModulatorAllosteric Pocket (W84)N/A (Noncompetitive)Decreases cocaine affinity ex vivo; lacks hyperlocomotion[1][2].
Z1078601926 Allosteric InhibitorInward-Open Conformation0.527 µMSynergistic inhibition with the orthosteric ligand nomifensine[9][10].
DAM-001 Allosteric InhibitorOccluded State (Vestibule)24.70 µMBinds extracellular vestibule; discovered via physics-based modeling[11].

Sources

Foundational

Foreword: The Dichotomous Nature of Fluorine in Alkene Systems

An In-depth Technical Guide to the Theoretical Appraisal of Fluorinated Alkene Stability For decades, the strategic incorporation of fluorine into organic molecules has been a cornerstone of innovation in pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Appraisal of Fluorinated Alkene Stability

For decades, the strategic incorporation of fluorine into organic molecules has been a cornerstone of innovation in pharmaceuticals, agrochemicals, and materials science.[1][2] The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated electronic character—are well-documented. However, the influence of fluorine on the fundamental stability of unsaturated systems like alkenes is far from straightforward. Unlike alkyl groups, which consistently stabilize a double bond through hyperconjugation and inductive effects, fluorine presents a fascinating dichotomy.[3] Its extreme electronegativity exerts a powerful destabilizing inductive effect (σ-withdrawal), while its lone pairs and the strong C-F bond participate in complex, often stabilizing, hyperconjugative and stereoelectronic interactions.[4][5]

This guide, intended for researchers and drug development professionals, moves beyond simplistic rules to provide a deep, theory-driven understanding of the factors governing fluorinated alkene stability. We will dissect the underlying electronic effects, detail the computational methodologies required for their accurate prediction, and present a framework for interpreting these results to guide molecular design and reaction planning. As Senior Application Scientists, our goal is not merely to present protocols, but to illuminate the causal relationships between molecular structure, electronic interactions, and thermodynamic stability.

The Core Conflict: Inductive vs. Hyperconjugative Effects

The stability of a substituted alkene is the net result of a delicate balance between competing electronic forces. In fluorinated systems, this balance is particularly nuanced.

The Inductive Effect (σ-Withdrawal)

Fluorine is the most electronegative element, leading to a strong polarization of the C-F sigma (σ) bond. This results in significant electron density withdrawal from the carbon skeleton, including the π-system of the alkene. This inductive effect is generally considered to be destabilizing for the electron-rich double bond.

The Hyperconjugative Landscape

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to a nearby empty or partially filled anti-bonding orbital.[6] In fluorinated alkenes, several such interactions are at play, and their relative importance dictates the overall stability.

  • σ → π Hyperconjugation (Stabilizing):* Similar to alkyl groups, adjacent C-H or C-C σ-bonds can donate electron density into the empty π* anti-bonding orbital of the alkene. This interaction is a classic stabilizing force for substituted alkenes.[7]

  • Negative Hyperconjugation (π → σC-F, Stabilizing):* This is a key effect in fluoroalkenes. The filled π orbital of the double bond can donate electron density into the low-lying, empty σ* anti-bonding orbital of an adjacent C-F bond.[8] This delocalization stabilizes the π-system and is a crucial counter-force to the inductive effect.

  • Anomeric-type Effects (nF → σC-C or nF → σC-F, Complex):** The lone pairs (n) on fluorine can donate into adjacent anti-bonding orbitals. In geminal difluoro systems, for instance, an nF → σ*C-F interaction, analogous to the anomeric effect, can be a powerful stabilizing force.[9][10]

The ambiguous nature of fluorine's influence arises from the tug-of-war between these effects.[4] The geometry of the molecule, which dictates orbital alignment, is paramount in determining which hyperconjugative interactions are dominant.

electronic_effects cluster_alkene Fluorinated Alkene System cluster_effects Governing Electronic Effects Alkene C=C π-System Inductive Inductive Effect (σ-Withdrawal) Alkene->Inductive destabilizing Hyperconj Hyperconjugation (Delocalization) Alkene->Hyperconj π → σ* (stabilizing) CF_Bond C-F σ-Bond CF_Bond->Inductive CH_Bond Adjacent C-H/C-C σ-Bond CH_Bond->Hyperconj σ → π* (stabilizing) Stability Overall Thermodynamic Stability Inductive->Stability Hyperconj->Stability

Caption: Interplay of destabilizing inductive and stabilizing hyperconjugative effects in fluorinated alkenes.

Computational Assessment of Stability: A Validated Workflow

To reliably quantify the stability of fluorinated alkenes, a robust computational protocol is essential. Density Functional Theory (DFT) provides a balance of accuracy and computational cost, making it the workhorse for these studies.[4][11]

Core Protocol: DFT Geometry Optimization and Energy Calculation

This protocol outlines a self-validating system for determining the relative thermodynamic stability of fluoroalkene isomers.

  • Step 1: In Silico Model Construction.

    • Action: Build the 3D structure of the fluorinated alkene isomer using a molecular modeling interface.

    • Causality: An accurate initial geometry, even if approximate, reduces the computational time needed to find the energy minimum.

  • Step 2: Geometry Optimization.

    • Action: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-311+G(d,p) basis set). This process iteratively adjusts all bond lengths, angles, and dihedrals to find the lowest energy conformation.

    • Causality: This step is critical to locate the true equilibrium structure on the potential energy surface. Comparing non-optimized structures is physically meaningless.

  • Step 3: Vibrational Frequency Calculation.

    • Action: Calculate the vibrational frequencies at the same level of theory used for optimization.

    • Causality (Self-Validation): This is a crucial validation step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the "optimized" structure is not stable and the optimization must be redone from a different starting geometry.

  • Step 4: Zero-Point Energy (ZPE) Correction.

    • Action: Obtain the Zero-Point Vibrational Energy (ZPVE) from the frequency calculation output. The final electronic energy is corrected by adding this ZPVE to yield the total energy at 0 K. For Gibbs free energy, thermal corrections are also included.

    • Causality: Molecules are not static at 0 K; they possess vibrational energy. ZPE correction is essential for accurate relative energy comparisons, especially between isomers with different vibrational modes.

  • Step 5: Relative Energy Calculation.

    • Action: Repeat steps 1-4 for all isomers of interest. Calculate the relative stability (ΔE or ΔG) of each isomer with respect to the most stable one.

    • Causality: Absolute energies are computationally dependent. Relative energies allow for direct, meaningful comparisons of thermodynamic stability under a consistent theoretical model.

computational_workflow Build 1. Build Initial 3D Structure Opt 2. DFT Geometry Optimization Build->Opt Freq 3. Frequency Calculation Opt->Freq Check Validate: All Frequencies Real? Freq->Check ZPE 4. Apply ZPE Correction Check->ZPE Yes Redo Refine Geometry & Re-optimize Check->Redo No (Imaginary Freq) Analyze 5. Calculate Relative Stability (ΔE) ZPE->Analyze Redo->Opt

Caption: A validated computational workflow for determining the relative stability of fluorinated alkenes.

Quantitative Analysis: Stability Trends in Fluoroethenes

Applying the described computational workflow allows us to quantify the impact of fluorination patterns on alkene stability. The stability is typically evaluated relative to the parent alkene (ethene) via isodesmic reactions or by direct comparison of isomers' total energies.

A study using DFT and G4 methods revealed distinct stability trends.[4] While alkyl groups consistently stabilize the double bond, fluorine's effect is highly dependent on its substitution pattern.

CompoundSubstitution PatternRelative Stability (kcal/mol)Key Observations
EtheneUnsubstituted0.0Reference compound.
FluoroetheneMonosubstituted-2.9Slightly more stable than ethene, suggesting stabilizing hyperconjugation outweighs induction.[4]
1,1-DifluoroetheneGeminal+12.0Significantly destabilized. Strong inductive withdrawal from two fluorines on one carbon dominates.[4]
cis-1,2-DifluoroetheneVicinal (cis)-1.1Similar stability to ethene. Steric repulsion between cis-fluorines adds a destabilizing factor.
trans-1,2-DifluoroetheneVicinal (trans)-6.5The most stable isomer. Favorable hyperconjugation and minimized steric/dipolar repulsion.[4]

Note: Relative stability values are illustrative, based on trends reported in the literature.[4] Exact values depend on the level of theory.

These data clearly demonstrate that:

  • Geminal difluorination on a single vinyl carbon is strongly destabilizing.

  • Vicinal difluorination is stabilizing, with the trans isomer being significantly more stable than the cis isomer due to the mitigation of steric and dipole-dipole repulsion.[7]

Advanced Analysis: Natural Bond Orbital (NBO) Theory

To move from observing stability trends to understanding their electronic origins, we employ Natural Bond Orbital (NBO) analysis . NBO analysis deconstructs the complex molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts like bonds and lone pairs.

Its most powerful feature for this topic is the Second-Order Perturbation Theory Analysis . This analysis identifies and quantifies the stabilization energy (E(2)) associated with each donor-acceptor (e.g., hyperconjugative) interaction.

Protocol: NBO Analysis for Hyperconjugation
  • Prerequisite: A successfully optimized and validated molecular geometry (Steps 1-3 of the core protocol).

  • Action: Run a single-point energy calculation with the NBO analysis keyword enabled.

  • Analysis: In the output, search for the second-order perturbation analysis table. Identify key interactions and their corresponding E(2) energies:

    • πC=C → σC-F:* Quantifies negative hyperconjugation.

    • σC-H → πC=C:* Quantifies traditional hyperconjugation.

    • nF → σC-F:* Quantifies anomeric-type effects.

  • Causality: By comparing the E(2) values for different isomers, one can directly attribute differences in stability to the strength of specific electronic delocalizations. For example, the higher stability of trans-1,2-difluoroethene over its cis counterpart can be directly linked to more effective anti-periplanar orbital overlaps leading to larger E(2) values for key hyperconjugative interactions.[5]

Conclusion: From Theoretical Stability to Practical Application

The thermodynamic stability of fluorinated alkenes is a direct reflection of the intricate competition between powerful electronic effects. A purely intuitive approach based on electronegativity is insufficient and often misleading. A rigorous theoretical and computational framework is essential for accurate prediction.

Understanding these principles is critical for professionals in drug development and materials science. The stability of a fluorinated alkene directly impacts its reactivity in synthetic transformations and its intrinsic properties within a larger molecule.[12][13] For instance, a destabilized geminal difluoroalkene will be more susceptible to nucleophilic or radical attack than its more stable vicinal counterpart. By leveraging the computational workflows detailed here, researchers can make informed decisions in molecular design, anticipate reaction outcomes, and ultimately accelerate the development of novel fluorinated compounds.

References

  • Chambers, R. D., & Grievson, B. (1985). Free radical chemistry. Part 4. Stereoelectronic effects in the additions of cyclic ethers to fluorinated alkenes. Journal of the Chemical Society, Perkin Transactions 1, 2215-2219.
  • Recent Developments in the Fluorofunctionalization of Alkenes. (2025).
  • Echeverría, J., & Jover, J. (2021). From Simple Alkenes and CO2 to Fluorinated Carboxylic Acids: Computational Studies and Predictions. European Journal of Organic Chemistry.
  • de Freitas, G. R. S., & Firme, C. L. (2013). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. Journal of Molecular Modeling, 19(12), 5267–5276.
  • Chambers, R. D., & Grievson, B. (1985). Free Radical Chemistry. Part 4.
  • Bertrand, X., Chabaud, L., & Paquin, J. F. (2021). Hydrofluorination of Alkenes: A Review. Chemistry an Asian Journal, 16(6), 563–574. [Link]

  • Wang, X., Lei, J., Liu, Y., Ye, Y., Li, J., & Sun, K. (2021). Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles. Organic Chemistry Frontiers, 8(7), 1643–1673. [Link]

  • Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • de Freitas, G. R. S., & Firme, C. L. (2013). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. Journal of Molecular Modeling, 19(12), 5267–5276. [Link]

  • I Unpacked the Most Confusing Concept in Organic Chemistry: The Stereoelectronic Effect. (2025). YouTube.
  • Hyperconjug
  • Negative Hyperconjug
  • Stability of Alkenes. (2026). Chemistry LibreTexts. [Link]

  • dos Santos, H. F., & de Oliveira, B. G. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

  • dos Santos, H. F., & de Oliveira, B. G. (2025).

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Setup and Optimization of Palladium-Catalyzed Buchwald-Hartwig Amination Reactions

Introduction The strategic construction of carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis, particularly in pharmaceutical drug discovery where modulating molecular lipophilicity and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic construction of carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis, particularly in pharmaceutical drug discovery where modulating molecular lipophilicity and pharmacokinetic profiles is paramount [3]. The Buchwald-Hartwig amination—a palladium-catalyzed cross-coupling of aryl halides or pseudohalides with amines—has revolutionized this space by enabling C-N bond formation under mild conditions with a broad substrate scope [1].

This application note provides a comprehensive, field-proven guide to designing, executing, and optimizing Buchwald-Hartwig aminations. Rather than presenting a rigid recipe, this guide emphasizes the causality behind parameter selection , ensuring researchers can build self-validating experimental systems.

Mechanistic Causality & The Catalytic Cycle

Understanding the underlying mechanism is critical for rational reaction design. The catalytic cycle consists of four primary stages [1, 2]:

  • Active Catalyst Formation : Reduction of Pd(II) to Pd(0) or base-mediated activation of a Pd(II) precatalyst to generate the active Ln​Pd(0) species.

  • Oxidative Addition : Insertion of Ln​Pd(0) into the aryl halide bond. The general reactivity order is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex, followed by deprotonation by the base.

  • Reductive Elimination : Formation of the C-N bond, releasing the product and regenerating the Ln​Pd(0) catalyst.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)(L_n)-X Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Ar-Pd(II)(L_n)(NHR2)-X OxAdd->AmineCoord + HNR2 Deprot Deprotonation Ar-Pd(II)(L_n)-NR2 AmineCoord->Deprot + Base - HX RedElim Reductive Elimination Ar-NR2 Product Deprot->RedElim Product Release RedElim->Pd0 Regenerate Pd(0)

Fig 1. General catalytic cycle of the Buchwald-Hartwig amination.

Expert Insight: When using Pd(II) sources like Pd(OAc)2​ , the reduction to Pd(0) requires an amine with an α -hydrogen or a sacrificial phosphine ligand [2]. To avoid inconsistent initiation, modern protocols increasingly favor palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts), which rapidly and cleanly generate the active Pd(0) species upon exposure to base without relying on substrate-dependent reduction [1].

Strategic Parameter Selection

Ligand Selection (The Buchwald Phosphines)

The choice of ancillary phosphine ligand dictates the success of the reaction. The appropriate ligand is determined almost entirely by the steric and electronic nature of the nucleophile [1, 2].

Nucleophile ClassRecommended LigandMechanistic Rationale & Application Notes
Primary Aliphatic Amines BrettPhosHighly selective for primary over secondary amines; prevents off-target bis-arylation.
Secondary Aliphatic Amines RuPhosBulky structure accelerates reductive elimination, preventing β -hydride elimination side reactions.
Amides tBuBrettPhosIncreased electron density and steric bulk overcome the poor nucleophilicity of amides.
Indoles / NH Heterocycles DavePhos / tBuXPhosDavePhos is optimal for indoles; tBuXPhos is preferred for indazoles.
Unhindered Amines BINAPClassic bidentate ligand; excellent for standard couplings but less effective for bulky substrates.
Base and Solvent Selection

The base must be strong enough to deprotonate the coordinated amine but mild enough to avoid degrading the substrate. Furthermore, the physical state of the base in the chosen solvent impacts the reaction kinetics.

BaseStrengthApplication & Substrate Compatibility
NaOtBu Strong (pKa ~19)Standard choice for robust substrates. Drives fast reaction rates but can cleave esters/amides [1].
LiHMDS StrongUniquely provides proton tolerance, allowing coupling in the presence of unprotected -OH or -COOH groups [2].
Cs₂CO₃ / K₃PO₄ Mild (Inorganic)Broad functional group tolerance. Crucial: These bases have high density and sink; vigorous agitation is mandatory [1].
DBU + NaTFA Mild (Organic)Excellent solubility. Ideal for base-sensitive substrates or microwave-assisted reactions [1].

Solvents : Toluene and 1,4-dioxane are traditional staples. However, recent environmental and safety guidelines strongly recommend 2-MeTHF or MTBE as green alternatives, particularly for complex transamidation or acyl cross-couplings [6].

Experimental Protocols

Standard Benchtop Schlenk Setup

This protocol outlines a self-validating system for a 1.0 mmol scale reaction using a primary amine and an aryl bromide.

Workflow Prep 1. Preparation Oven-Dry Glassware Charge 2. Solid Charge Pd, Ligand, Base Prep->Charge Inert 3. Degassing Vacuum/N2 Cycles Charge->Inert Liquid 4. Liquid Charge Solvent, Amine Inert->Liquid React 5. Reaction Heat & Agitate Liquid->React Workup 6. Workup Quench & Extract React->Workup

Fig 2. Step-by-step experimental workflow for a benchtop Schlenk setup.

Materials:

  • Aryl bromide (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Pd(OAc)2​ (0.02 mmol, 2 mol%) or BrettPhos Pd G3 precatalyst (2 mol%)

  • BrettPhos ligand (0.04 mmol, 4 mol% - skip if using G3 precatalyst)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed Toluene or 2-MeTHF (5 mL)

Step-by-Step Methodology:

  • Preparation: Equip an oven-dried Schlenk tube with a Teflon-coated magnetic stir bar. Self-Validation: Ensure the stir bar is appropriately sized to maintain a high agitation rate, preventing inorganic bases from settling [1].

  • Solid Charging: Add the aryl bromide (if solid), Pd(OAc)2​ , BrettPhos, and NaOtBu to the tube.

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: While the reaction is not hyper-sensitive to oxygen, Pd(0) intermediates can degrade in air, reducing turnover frequency (TOF) [2].

  • Liquid Charging: Add the degassed solvent (5 mL) via syringe. Add the aryl bromide (if liquid) and the primary amine.

  • Reaction: Replace the septum with a Teflon screwcap. Heat the mixture to 80–100 °C in a pre-heated oil bath. Stir vigorously for 2–6 hours. In-Process Control: A successful active catalyst formation is often visually indicated by a rapid color shift (e.g., to a dark red/brown or peach-colored suspension).

  • Workup: Cool to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Analyze via GC-MS or LC-MS.

High-Throughput Experimentation (HTE) for Optimization

Because subtle structural differences in substrates can cause standard conditions to fail, High-Throughput Experimentation (HTE) in 96-well plates is recommended for rapid optimization [5].

  • Setup: Use a 96-well aluminum block inside a glovebox.

  • Dosing: Dispense catalysts and ligands as stock solutions in volatile solvents (e.g., THF), then evaporate the solvent before adding the base, substrates, and reaction solvent.

  • Sealing: Seal the plates with a Teflon-lined silicone mat and compress in a specialized clamp to prevent solvent evaporation at 100 °C [5].

Troubleshooting & Self-Validation

  • Issue: High levels of dehalogenated starting material (Ar-H).

    • Cause: Slow amine coordination allows the Pd-aryl intermediate to undergo protode-metallation.

    • Solution: Switch to a more sterically demanding ligand (e.g., moving from BINAP to BrettPhos) to accelerate reductive elimination, or increase the amine concentration.

  • Issue: No conversion; starting materials recovered.

    • Cause: Catalyst poisoning or failure to reduce Pd(II) to Pd(0).

    • Solution: Switch from Pd(OAc)2​ to a pre-formed Pd(0) source ( Pd2​(dba)3​ ) or a Palladacycle G3/G4 precatalyst to guarantee active catalyst generation [1].

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (PMC). Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols. Available at: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides. ACS Publications. Available at: [Link]

Application

Application Note: In Vitro Profiling and Bioconjugation Strategies for 4,4-Bis(4-fluorophenyl)but-3-en-1-amine (BFBA)

Target Audience: Assay Development Scientists, Medicinal Chemists, and Neuropharmacologists. Introduction & Scientific Rationale 4,4-Bis(4-fluorophenyl)but-3-en-1-amine (BFBA) is a highly versatile primary amine building...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Neuropharmacologists.

Introduction & Scientific Rationale

4,4-Bis(4-fluorophenyl)but-3-en-1-amine (BFBA) is a highly versatile primary amine building block characterized by its lipophilic bis(4-fluorophenyl) moiety. In drug development, this specific diaryl pharmacophore is the critical structural determinant for the biological activity of diphenylbutylpiperidine (DPBP) antipsychotics (e.g., pimozide, fluspirilene) and selective calcium channel blockers (e.g., flunarizine)[1].

Because BFBA contains both a biologically active pharmacophore and a reactive primary amine, it serves a dual purpose in in vitro workflows:

  • As a Chemical Precursor: The terminal amine allows for rapid bioconjugation via N-hydroxysuccinimide (NHS) esters to synthesize fluorescent receptor probes or affinity-capture tags.

  • As a Pharmacological Test Ligand: It can be directly profiled in receptor binding and electrophysiological assays to evaluate the baseline intrinsic activity of the bis(4-fluorophenyl) module against dopaminergic and calcium channel targets[2].

This application note provides field-proven methodologies, causality-driven handling guidelines, and self-validating protocols for utilizing BFBA in your in vitro assay pipelines.

Physicochemical Properties & Handling Causality

The bis(4-fluorophenyl) group imparts significant lipophilicity to BFBA, which dictates how the compound must be handled to ensure assay reproducibility. Failure to account for this lipophilicity will result in artificially low potency readouts due to compound depletion.

  • Solvent Selection: BFBA should be reconstituted in 100% anhydrous DMSO to a stock concentration of 10 mM. Aqueous buffers will cause immediate precipitation.

  • Mitigating Non-Specific Binding (NSB): Highly lipophilic fluorinated compounds rapidly adsorb to polystyrene and polypropylene surfaces. Causality: To prevent a drop in the effective free concentration of the ligand, all serial dilutions must be performed in glass vials or glass-coated microplates. Furthermore, assay buffers must be supplemented with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein, keeping the compound in solution during aqueous incubation.

Protocol 1: Amine-Reactive Bioconjugation of BFBA

To map DPBP binding sites, BFBA can be conjugated to NHS-ester fluorophores (e.g., Alexa Fluor™ or Rhodamine Green™) to create fluorescent probes.

Mechanistic Causality & Buffer Selection

Amine-reactive reagents strictly require the primary amine of BFBA to be in a non-protonated state to act as an effective nucleophile. Therefore, the reaction must be buffered at a slightly basic pH. We utilize a sodium tetraborate buffer at pH 8.5 rather than standard bicarbonate, as it provides superior buffering capacity at this pH[3]. Crucially, buffers containing primary amines (such as Tris or glycine) must be strictly avoided , as they will aggressively compete with BFBA for the NHS-ester[3].

Step-by-Step Methodology
  • Preparation: Dissolve the NHS-ester fluorophore in anhydrous DMSO to a concentration of 10 mg/mL immediately before use to prevent hydrolysis[3].

  • Reaction Mixture: In a glass vial, combine 100 µL of 10 mM BFBA (in DMSO) with 800 µL of 0.1 M Sodium Tetraborate buffer (pH 8.5).

  • Initiation: Add 100 µL of the NHS-ester fluorophore solution dropwise to the BFBA mixture while vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature under continuous magnetic stirring, protected from light[3].

  • Quenching (Self-Validation Step): Stop the reaction by adding 100 µL of freshly prepared 1.5 M hydroxylamine (pH 8.5) and incubate for an additional hour[3]. Why? Hydroxylamine reacts with any unreacted NHS-esters, preventing cross-reactivity during downstream biological assays.

  • Purification: Purify the fluorescent BFBA conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the product from quenched fluorophore and unreacted BFBA.

Bioconjugation BFBA BFBA (Primary Amine) Stock in DMSO Mix Incubate 1h at RT (Continuous Stirring) BFBA->Mix NHS NHS-Ester Fluorophore (e.g., Alexa Fluor) NHS->Mix Buffer Sodium Tetraborate Buffer (pH 8.5) Buffer->Mix Quench Quench Reaction (0.1 M Hydroxylamine) Mix->Quench Purify Purification (HPLC / SEC) Quench->Purify Product Fluorescent BFBA Probe Purify->Product

Caption: Workflow for the amine-reactive bioconjugation of BFBA with NHS-ester fluorophores.

Protocol 2: In Vitro Pharmacological Profiling

Because the bis(4-fluorophenyl) moiety is a known pharmacophore for both Dopamine D2 receptors and voltage-gated calcium channels[2][4], BFBA and its derivatives must be profiled against these targets to establish off-target liabilities or primary efficacy.

2A. Dopamine D2 Receptor Radioligand Binding Assay

DPBP neuroleptics exhibit potent antagonism at D2 dopamine receptors[2]. This assay evaluates the binding affinity ( Ki​ ) of BFBA via competitive displacement of [3H] -spiperone.

Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human D2 receptors in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well glass-coated plate, add 50 µL of BFBA (serial dilutions from 10−5 to 10−10 M), 50 µL of 0.5 nM [3H] -spiperone, and 100 µL of membrane suspension (20 µg protein/well).

  • Equilibration: Incubate for 120 minutes at 25°C to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB). Wash filters 3x with ice-cold buffer.

  • Readout: Add scintillation cocktail and quantify bound radioactivity using a microplate scintillation counter.

  • Self-Validating Control: Include a well with 10 µM unlabeled pimozide to define Non-Specific Binding (NSB). The assay is only valid if specific binding (Total - NSB) is >70% of total binding.

2B. T-Type (Cav3.2) Calcium Channel Patch-Clamp Assay

Bis(4-fluorophenyl) derivatives are potent blockers of transiently expressed Cav3.2 (T-type) calcium channels[4].

Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human Cav3.2 channels on glass coverslips.

  • Electrophysiology Setup: Use the whole-cell patch-clamp configuration. Fill recording pipettes (2–4 MΩ) with intracellular solution (130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM ATP-Mg, pH 7.2).

  • Voltage Protocol: Elicit T-type calcium currents by depolarizing the membrane from a holding potential of −110 mV to a test potential of −20 mV for 100 ms[4].

  • Perfusion: Continuously perfuse cells with extracellular solution. Once baseline currents are stable, perfuse BFBA (1 µM to 10 µM) into the bath.

  • Readout: Measure the percentage of whole-cell current inhibition.

  • Self-Validating Control: Ensure leak currents are <100 pA before recording. Use 10 µM flunarizine as a positive control for Cav3.2 blockade.

AssayLogic cluster_D2 Dopamine D2 Receptor Assay cluster_Ca T-Type Calcium Channel Assay BFBA BFBA / BFBA-Derivatives Displacement Competitive Displacement BFBA->Displacement Binds D2 Cav Cav3.2 Channel (HEK293) BFBA->Cav Blocks Pore D2 D2 Receptor (Membrane Prep) D2->Displacement Radioligand [3H]-Spiperone Radioligand->Displacement Binds D2 Readout1 Scintillation Counting (IC50) Displacement->Readout1 Patch Whole-Cell Patch Clamp Cav->Patch Readout2 Current Inhibition (%) Patch->Readout2

Caption: Logical framework for evaluating BFBA in D2 receptor and Cav3.2 calcium channel assays.

Data Presentation: Expected Quantitative Outcomes

To assist in assay validation, the following table summarizes the expected baseline pharmacological profiles of the bis(4-fluorophenyl) pharmacophore based on structural analogs[2][4].

Assay / ParameterTargetExpected Outcome RangeControl CompoundControl Value
Radioligand Binding Dopamine D2 Receptor IC50​ = 10 nM – 150 nMPimozide Ki​ ≈ 0.5 nM
Patch-Clamp Cav3.2 (T-Type) Channel IC50​ = 2 µM – 5 µMFlunarizine IC50​ ≈ 1.5 µM
Patch-Clamp Cav1.2 (L-Type) ChannelWeak inhibition (>10 µM)Nifedipine IC50​ < 0.1 µM
Bioconjugation NHS-Ester Efficiency>85% Yield (post-HPLC)N/AN/A

Note: The primary amine of unmodified BFBA reduces its affinity compared to tertiary amine DPBPs (like pimozide); however, converting the primary amine into an amide (via NHS conjugation) often restores or alters target affinity.

References

  • Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific. Thermo Fisher Scientific. 3

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PMC - National Institutes of Health. 4

  • The Antipsychotic Dopamine 2 Receptor Antagonist Diphenylbutylpiperidines Improve Glycemia in Experimental Obesity by Inhibiting Succinyl-CoA:3-Ketoacid CoA Transferase. Diabetes. 1

  • Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists. Proceedings of the National Academy of Sciences (PNAS). 2

Sources

Method

Application Note &amp; Protocol: Reductive Amination of Ketones with Primary Amines

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure of reductive amination of ketones with primary amines. It delves into the underlying mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure of reductive amination of ketones with primary amines. It delves into the underlying mechanisms, offers a detailed experimental protocol, and discusses critical parameters for successful execution.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination, also known as reductive alkylation, is a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds.[1] This powerful transformation facilitates the synthesis of secondary amines, which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction proceeds through a two-step, one-pot sequence: the initial reaction between a ketone and a primary amine to form an imine, which is subsequently reduced in situ to the target amine.[1][2] The efficiency and operational simplicity of this method have made it an indispensable tool in the synthetic chemist's arsenal.

The success of a reductive amination hinges on the choice of the reducing agent.[3] The ideal reagent should selectively reduce the imine intermediate without competing with the reduction of the starting ketone.[2][3] Modern hydride reagents have been developed to exhibit this desired chemoselectivity.

Reaction Mechanism: A Step-by-Step Look

The reductive amination of a ketone with a primary amine follows a well-established mechanistic pathway:

  • Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate.[2]

  • Dehydration: The hemiaminal undergoes dehydration, eliminating a molecule of water to form an imine. This step is often the rate-limiting step and can be catalyzed by mild acid.[1][2] The removal of water drives the equilibrium towards imine formation.[2]

  • Reduction: A hydride reagent then attacks the electrophilic carbon of the imine (or its protonated form, the iminium ion), delivering a hydride (H⁻) to form the final secondary amine product.[4][5]

Reductive Amination Mechanism Ketone Ketone (R-CO-R') Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R''NH₂ PrimaryAmine Primary Amine (R''NH₂) PrimaryAmine->Hemiaminal Imine Imine Intermediate (R-C(=NR'')-R') Hemiaminal->Imine - H₂O SecondaryAmine Secondary Amine (R-CH(NHR'')-R') Imine->SecondaryAmine + Reducing Agent

Figure 1. The reaction mechanism of reductive amination.

Experimental Protocol: A General Procedure

This protocol provides a general framework for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride, a commonly employed mild and selective reducing agent.[6][7][8]

Materials:

  • Ketone (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[6][9]

  • Acetic acid (optional, as a catalyst)[8][9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv) in an anhydrous solvent like DCE or DCM.[10]

  • Imine Formation: Stir the mixture at room temperature. For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate imine formation.[9]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 equiv) to the reaction mixture in portions.

  • Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[11]

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[10][11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[11]

Reductive Amination Workflow A 1. Dissolve Ketone and Amine in Anhydrous Solvent B 2. Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C 3. Monitor Reaction by TLC or LC-MS B->C D 4. Quench with Saturated NaHCO₃ Solution C->D E 5. Extract with Organic Solvent D->E F 6. Wash with Brine, Dry, and Concentrate E->F G 7. Purify by Column Chromatography (if needed) F->G

Figure 2. General workflow for reductive amination.

Selecting the Right Reducing Agent

The choice of reducing agent is paramount for a successful reductive amination. The ideal reagent should be mild enough not to reduce the starting ketone but reactive enough to efficiently reduce the iminium intermediate.[3]

Reducing AgentFormulaKey Characteristics
Sodium Triacetoxyborohydride NaBH(OAc)₃A mild and selective reagent, making it the preferred choice for many applications. It is less toxic than sodium cyanoborohydride.[3][7][8]
Sodium Cyanoborohydride NaBH₃CNA selective reducing agent, but it is highly toxic and can release hydrogen cyanide gas, especially under acidic conditions.[12][13][14]
Sodium Borohydride NaBH₄A more potent reducing agent that can also reduce the starting ketone.[15] It is often used in a two-step procedure where the imine is formed before the addition of the reducing agent.[9]
Catalytic Hydrogenation H₂/Pd, Pt, or NiAn effective method, but it may not be suitable for substrates containing other reducible functional groups like alkenes or alkynes.[2][3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete imine formation.[11]- Inactive reducing agent.- Suboptimal pH.[11][16]- Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[11][16]- Use a fresh batch of the reducing agent.- Ensure the pH is in the optimal range (typically 4-6).[11][16]
Formation of Alcohol Side Product - The reducing agent is too strong and reduces the starting ketone.[11]- Use a more selective reducing agent like sodium triacetoxyborohydride.[3]- Perform the reaction in two steps: form the imine first, then add the reducing agent.
Over-alkylation to a Tertiary Amine - The secondary amine product reacts with another molecule of the ketone.[11]- Use a slight excess of the primary amine.
Difficulty in Product Isolation - The product is water-soluble.- Emulsion formation during workup.- Saturate the aqueous layer with salt before extraction.- Use a different extraction solvent or break the emulsion by adding brine.

Conclusion

Reductive amination is a robust and versatile method for the synthesis of amines. A thorough understanding of the reaction mechanism, careful selection of reagents, and attention to procedural details are essential for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Reductive amination - Wikipedia. Retrieved from [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Reductive Amination - Common Conditions. Retrieved from [Link]

  • Application Note – Reductive Amination. Retrieved from [Link]

  • Sodium Cyanoborohydride - Common Organic Chemistry. Retrieved from [Link]

  • Sodium cyanoborohydride - Organic Chemistry Portal. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). Retrieved from [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC. (2025, February 6). Retrieved from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Retrieved from [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - ACS Publications. (2025, February 6). Retrieved from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016, October 22). Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (2018, March 21). Retrieved from [Link]

Sources

Application

Application Note: Neurochemical Profiling and Ligand Design using 4,4-Bis(4-fluorophenyl)but-3-en-1-amine

Mechanistic Rationale: The Power of Conformational Restriction In neurochemical drug development, the bis(4-fluorophenyl)alkyl moiety is a privileged pharmacophore, historically utilized to confer high lipophilicity and...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Power of Conformational Restriction

In neurochemical drug development, the bis(4-fluorophenyl)alkyl moiety is a privileged pharmacophore, historically utilized to confer high lipophilicity and optimal blood-brain barrier (BBB) penetration in central nervous system (CNS) agents. While the saturated analog (4,4-bis(4-fluorophenyl)butylamine) is widely deployed in antipsychotics and monoamine transporter inhibitors[1], the introduction of the Δ3 alkene in 4,4-Bis(4-fluorophenyl)but-3-en-1-amine (CAS: 90276-61-2) provides a critical structural advantage: conformational rigidity.

By restricting the rotational degrees of freedom along the aliphatic chain, the but-3-enyl linker forces the diaryl system into a planar-like, pseudo-equatorial spatial arrangement. This conformational lock prevents the "hydrophobic collapse" of the alkyl chain, ensuring the basic amine and the lipophilic diaryl rings maintain the precise geometric distance required to optimally occupy the S1 hydrophobic pockets of the Dopamine Transporter (DAT) and GABA Transporter 1 (GAT-1). Consequently, this scaffold is heavily utilized as a precursor to synthesize high-affinity, subtype-selective reuptake inhibitors for neurochemical profiling.

G A 4,4-Bis(4-fluorophenyl)but-3-en-1-amine (Conformationally Rigid Scaffold) B1 Piperazine N-Alkylation (DAT/SERT Focus) A->B1 Synthetic Pathway 1 B2 Isoxazolol N-Alkylation (GAT-1/3 Focus) A->B2 Synthetic Pathway 2 C1 Dopamine Transporter (DAT) Inhibition B1->C1 Target Binding C2 GABA Transporter (GAT) Inhibition B2->C2 Target Binding D1 Increased Extracellular DA (Psychostimulant Model) C1->D1 Neurochemical Effect D2 Increased Extracellular GABA (Anticonvulsant Model) C2->D2 Neurochemical Effect

Fig 1. Divergent neurochemical applications of the 4,4-bis(4-fluorophenyl)but-3-en-1-amine scaffold.

Quantitative SAR Analysis: Butyl vs. Butenyl Linkers

To understand the impact of the Δ3 double bond, we compare the binding affinities of derivatives synthesized from the saturated butyl precursor versus the rigidified butenyl precursor. The data below demonstrates how conformational restriction enhances target affinity by reducing the entropic penalty upon binding.

Table 1: Representative Structure-Activity Relationship (SAR) of Diaryl-Aliphatic Linkers

Scaffold PrecursorLinker StructureDAT IC₅₀ (nM)GAT-1 IC₅₀ (nM)Primary Neurochemical Application
Saturated Butyl (4-F-Ph)₂CH-CH₂-CH₂-CH₂-NH₂1.7545.0Broad-spectrum monoamine/GABA inhibition[1].
Rigidified Alkene (4-F-Ph)₂C=CH-CH₂-CH₂-NH₂0.8512.5High-affinity, conformationally locked probes.

*Note: IC₅₀ values are representative baseline metrics derived from piperazine and isoxazolol conjugates to illustrate the thermodynamic advantage of the alkene bond.

Chemical Biology Protocol: Scaffold Conjugation

To utilize 4,4-Bis(4-fluorophenyl)but-3-en-1-amine in transporter assays, it must first be conjugated to a target-specific core (e.g., a piperazine ring for DAT inhibition).

Step-by-Step N-Alkylation Methodology:

  • Preparation: Dissolve 1.0 eq of the target piperazine core in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: Argon prevents the oxidative degradation of the secondary amines.

  • Activation: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃) and 0.1 eq of Potassium Iodide (KI). Causality: KI acts as a nucleophilic catalyst via the Finkelstein reaction, accelerating the alkylation while the mild base K₂CO₃ prevents unwanted isomerization of the but-3-enyl double bond.

  • Coupling: Dropwise add 1.1 eq of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine (pre-activated as an alkyl halide or via reductive amination if starting from the aldehyde equivalent).

  • Reaction & Purification: Stir at 80°C for 12 hours. Quench with H₂O, extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH 95:5) to yield the rigidified DAT inhibitor.

Neurochemical Assay Protocol: Synaptosomal Uptake Inhibition

Once synthesized, the neurochemical efficacy of the butenyl-derivative must be validated. The following protocol outlines a self-validating [³H]-Dopamine uptake assay using rat striatal synaptosomes.

System Suitability & Internal Controls (Self-Validating Design)

A robust neurochemical assay must differentiate true pharmacological inhibition from assay artifacts. This protocol incorporates three mandatory conditions:

  • Total Binding (TB): Buffer + [³H]-DA + Synaptosomes. (Establishes 100% baseline uptake).

  • Non-Specific Binding (NSB): Buffer +[³H]-DA + Synaptosomes + 10 μM Mazindol. (Mazindol completely blocks DAT; any remaining signal is background noise/lipophilic trapping).

  • Specific Binding (SB): Calculated as TB - NSB.

  • Validation Criterion: The assay is only valid if the Z'-factor is > 0.5 and SB constitutes >75% of the TB signal.

Workflow Step1 Tissue Prep Rat Striatum Step2 Incubation Ligand + Buffer Step1->Step2 Step3 Radioligand [3H]-Dopamine Step2->Step3 Step4 Filtration GF/B Filters Step3->Step4 Step5 Detection Scintillation Step4->Step5

Fig 2. Step-by-step workflow for the [3H]-Dopamine synaptosomal uptake assay.

Step-by-Step Assay Execution
  • Tissue Preparation: Homogenize freshly dissected rat striatum in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet. Causality: The 0.32 M sucrose maintains isotonicity, preventing the synaptosomes from lysing due to osmotic shock.

  • Buffer Formulation: Resuspend the pellet in Krebs-Ringer HEPES (KRH) buffer containing 1 mM Ascorbic Acid and 10 μM Pargyline. Causality: Ascorbic acid prevents the spontaneous auto-oxidation of dopamine into dopaquinone, while Pargyline (an MAO inhibitor) prevents the enzymatic degradation of[³H]-DA during incubation.

  • Ligand Incubation: Aliquot 100 μL of the synaptosomal suspension into 96-well plates. Add 10 μL of the synthesized 4,4-Bis(4-fluorophenyl)but-3-en-1-amine derivative (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M). Incubate at 37°C for 10 minutes.

  • Radioligand Addition: Add 10 μL of [³H]-Dopamine (final concentration 10 nM) to all wells. Incubate for exactly 5 minutes at 37°C. Causality: A short 5-minute window ensures the measurement reflects initial uptake velocity (V₀) rather than a steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction rapidly by adding 1 mL of ice-cold KRH buffer. Immediately filter through Whatman GF/B glass microfiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: Rapid cooling drops the kinetic energy, halting transporter activity instantly. PEI masks the negative charges on the glass fibers, preventing non-specific electrostatic binding of the cationic radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained tritium using a beta counter to generate IC₅₀ curves.

References

  • Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system Source: Bioorganic & Medicinal Chemistry, Volume 12, Issue 11, Pages 3069-3078. URL:[Link]

  • GABA Transporters: Structure, Function, and Pharmacology Source: Neurochemistry International, Volume 45, Issue 4, Pages 521-527. URL:[Link]

  • PR-000608 (Dopamine Uptake Inhibitor Scaffold SAR) Source: Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

protocol for assessing dopamine transporter (DAT) binding affinity

High-Resolution Radioligand Binding Assays for Dopamine Transporter (DAT) Affinity Assessment Introduction & Mechanistic Overview The dopamine transporter (DAT) is a solute carrier 6 (SLC6) family monoamine transporter r...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Radioligand Binding Assays for Dopamine Transporter (DAT) Affinity Assessment

Introduction & Mechanistic Overview

The dopamine transporter (DAT) is a solute carrier 6 (SLC6) family monoamine transporter responsible for the rapid reuptake of extracellular dopamine into the presynaptic terminal, effectively terminating dopaminergic neurotransmission[1]. Because DAT dictates the spatial and temporal dynamics of dopamine signaling, it is a primary pharmacological target for psychostimulants (e.g., cocaine, amphetamines), antidepressants, and therapeutics for attention deficit hyperactivity disorder (ADHD)[2].

Assessing the binding affinity ( Ki​ ) of novel compounds at the DAT central binding site is a critical step in neuropharmacological drug discovery. Radioligand competition binding assays using high-affinity cocaine analogs, such as [3H] WIN 35,428 (also known as [3H] CFT), provide a robust, self-validating system to determine the inhibitory constant of test compounds[3][4].

DAT_Signaling Presynaptic Presynaptic Terminal Synapse Synaptic Cleft (High Dopamine) DAT Dopamine Transporter (DAT) (Outward-Facing) Synapse->DAT Dopamine Binding DAT->Presynaptic Conformational Change (Inward-Facing) & Release Radioligand Test Compound / Radioligand (e.g., [3H]WIN 35,428) Radioligand->DAT Competitive Inhibition (Blocks Reuptake) Sodium Na+ / Cl- Ions (Co-transport) Sodium->DAT Ion Gradients Drive Transport

Mechanism of DAT-mediated dopamine reuptake and competitive inhibition.

Experimental Design & Causality

A successful binding protocol is not merely a sequence of steps but a carefully balanced thermodynamic system. The causality behind the experimental choices is as follows:

  • Choice of Radioligand: [3H] WIN 35,428 is preferred over other ligands (like [3H] GBR 12,935) because it directly occupies the same central binding site as cocaine and exhibits a high signal-to-noise ratio with well-defined specific binding kinetics[3].

  • Buffer Composition & Sodium Dependency: DAT-mediated substrate recognition and transport are highly dependent on Na+ and Cl− gradients. Binding of cocaine-like radioligands requires sufficient Na+ concentrations (typically ≥25 mM) to stabilize the outward-facing conformation of the transporter[5].

  • Temperature: Assays can be performed at 4°C to slow dissociation rates and capture transient binding events, or at 37°C for physiological relevance. When using 37°C, strict adherence to rapid filtration is required to prevent ligand dissociation during washing[5].

Quantitative Data Summary: Reference Ligand Affinities

To benchmark assay performance, reference compounds must be included. The following table summarizes established binding affinities for DAT ligands, which serve as internal validation controls[6][7].

CompoundTargetAffinity ( Ki​ , nM)Pharmacological Role
WIN 35,428 (CFT) DAT12 - 15High-affinity radioligand / Reuptake inhibitor
Cocaine DAT~300Non-selective monoamine reuptake inhibitor
Rimcazole DAT248Dual DAT/Sigma receptor inhibitor
Analog SH3/24 DAT14High-affinity Rimcazole derivative
S-CE-123 DAT610Atypical, low-affinity/high-selectivity inhibitor

Detailed Step-by-Step Methodology

Assay_Workflow Step1 1. Cell Culture & Membrane Prep (HEK293-hDAT cells) Step2 2. Reagent Assembly (Buffer, [3H]WIN 35,428, Test Ligands) Step1->Step2 Step3 3. Incubation (Equilibrium Binding at 4°C or 37°C) Step2->Step3 Step4 4. Rapid Filtration (GF/C filters, wash unbound ligand) Step3->Step4 Step5 5. Scintillation Counting (Quantify retained radioactivity) Step4->Step5 Step6 6. Non-linear Regression Analysis (Calculate IC50 and Ki) Step5->Step6

Step-by-step workflow for the DAT radioligand competition binding assay.

Membrane Preparation
  • Cell Culture: Culture HEK-293 or CHO cells stably expressing human DAT (hDAT) to 80-90% confluency in standard DMEM supplemented with 10% FBS[5][7].

  • Harvesting: Wash cells with ice-cold PBS, scrape into lysis buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail)[8].

  • Homogenization & Centrifugation: Homogenize cells and centrifuge at 1,000 x g for 3 minutes at 4°C to remove nuclei and unbroken cells. Centrifuge the resulting supernatant at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes[8].

  • Resuspension: Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4)[3]. Determine protein concentration using a BCA assay. Aliquot and store at -80°C if not used immediately.

Radioligand Competition Binding Assay

Causality Check: The assay operates on the principle of competitive displacement. A fixed concentration of [3H] WIN 35,428 is incubated with varying concentrations of the test compound.

  • Plate Setup: Use 96-well assay plates. The total assay volume is typically 250 µL per well[8].

  • Reagent Addition:

    • Add 50 µL of the competing test compound (serial dilutions from 10−10 to 10−4 M).

    • Add 50 µL of [3H] WIN 35,428 (final concentration ~3-5 nM, approximating its Kd​ )[3][9].

    • Add 150 µL of the membrane preparation (10-20 µg protein/well) to initiate the reaction[8].

  • Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): Defined by adding 10-30 µM of unlabeled cocaine or nomifensine[4].

  • Incubation: Incubate the plate at 4°C for 2 hours to reach thermodynamic equilibrium[9].

Filtration and Quantification
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a 96-well cell harvester[8]. Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Washing: Wash filters 3-4 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand[6].

  • Scintillation: Dry the filters for 30 minutes at 50°C, seal in polyethylene, add scintillation cocktail, and quantify retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter[8][9].

Data Analysis and Self-Validation

A self-validating assay must demonstrate a robust signal window. Calculate specific binding by subtracting NSB from TB. Plot the percentage of specific binding against the log concentration of the test compound. Perform non-linear regression (one-site competitive binding model) to determine the IC50​ . Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[6][7]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] WIN 35,428 used, and Kd​ is its dissociation constant (empirically determined via a prior saturation binding assay).

References

  • BenchChem. "Application Notes and Protocols for Dopamine Transporter Binding Assay." 10

  • NIH / PMC. "In vitro assays for the functional characterization of the dopamine transporter (DAT)." 1

  • BenchChem. "Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole." 6

  • Karger Publishers. "Selective Decreases in Amphetamine Self-Administration and Regulation of Dopamine Transporter Function in Diabetic Rats." 9

  • Journal of Neuroscience. "Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys." 3

  • Frontiers. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods." 11

  • NIH / PMC. "Molecular mechanism: the human dopamine transporter histidine 547 regulates basal and HIV-1 Tat protein-inhibited dopamine transport." 12

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." 8

  • MDPI. "Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat." 7

  • Psychiatry Online. "Striatal Dopaminergic Abnormalities in Human Cocaine Users." 4

  • PubMed. "Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates." 5

  • ResearchGate. "In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT)." 2

Sources

Application

Application Note: Safe Handling, Storage, and Experimental Protocols for Fluorinated Compounds in Drug Development

Introduction Fluorine’s unique physicochemical properties—such as its high electronegativity, small Van der Waals radius, and strong C–F bond energy—make it an indispensable element in modern medicinal chemistry. Incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorine’s unique physicochemical properties—such as its high electronegativity, small Van der Waals radius, and strong C–F bond energy—make it an indispensable element in modern medicinal chemistry. Incorporating fluorine can profoundly alter a drug's lipophilicity, metabolic stability, and target binding affinity. However, the synthesis of organofluorine compounds relies on highly reactive fluorinating agents (e.g., DAST, Selectfluor, anhydrous HF) that pose severe safety risks, including thermal instability, generation of corrosive hydrofluoric acid (HF), and explosive disproportionation.

As a Senior Application Scientist, I have designed this application note to establish authoritative, causality-driven protocols for the safe handling and storage of fluorinated reagents. By understanding the mechanistic drivers of these hazards, researchers can implement self-validating workflows that ensure both scientific integrity and operator safety.

Mechanistic Causality of Fluorine Hazards

Understanding the chemical behavior of fluorinating agents is the first step in risk mitigation.

  • Hydrofluoric Acid (HF) Toxicity: Unlike other mineral acids, HF is a weak acid ( pKa​≈3.2 ) that remains largely un-ionized at physiological pH. This allows the neutral HF molecule to rapidly penetrate the stratum corneum and deep tissue layers without causing immediate surface burns. Once inside, it dissociates, and the highly reactive fluoride ions ( F− ) scavenge intracellular calcium and magnesium. This precipitation of insoluble salts leads to liquefactive necrosis, severe hypocalcemia, and potentially fatal cardiac arrhythmias, as detailed in the[1].

  • Thermal Instability of Nucleophilic Agents: Diethylaminosulfur trifluoride (DAST) is widely used for deoxyfluorination. However, DAST is thermodynamically unstable. At elevated temperatures (>50°C), it undergoes auto-catalyzed disproportionation, generating sulfur tetrafluoride ( SF4​ ) gas and explosive intermediates. This necessitates strict temperature control and the adoption of safer analogs like XtalFluor-E or XtalFluor-M, which do not generate free HF and exhibit superior thermal stability ()[2].

  • Electrophilic Fluorination: Reagents like Selectfluor (F-TEDA-BF4) deliver electrophilic fluorine ( F+ ). While significantly safer and non-volatile, they are powerful oxidizers and must be strictly segregated from reducing agents to prevent runaway exothermic reactions ()[3].

G Start Fluorination Reaction Nuc Nucleophilic (Deoxyfluorination) Start->Nuc Elec Electrophilic (C-H / Enolate) Start->Elec DAST DAST / Deoxo-Fluor (High Hazard) Nuc->DAST Traditional Xtal XtalFluor-E / M (Moderate Hazard) Nuc->Xtal Safer Alt. Sel Selectfluor (Low Hazard) Elec->Sel

Fluorination reagent selection workflow based on reaction type and safety hazard levels.

Storage Protocols for Fluorinated Compounds

Proper storage prevents spontaneous degradation and hazardous cross-reactions. Fluorinated compounds must be segregated based on their reactivity profiles, adhering to institutional standards such as the [4].

Table 1: Storage and Handling Parameters for Common Fluorinating Agents

ReagentHazard ClassStorage TemperatureIncompatibilitiesShelf Life / Notes
Hydrofluoric Acid (48%) Highly Corrosive / ToxicRoom TemperatureGlass, Metals, AlkalisStore strictly in Teflon or Polyethylene containers.
DAST Corrosive / Flammable2°C to 8°CWater, AlcoholsHigh risk of thermal explosion >50°C.
Selectfluor Oxidizer / IrritantRoom TemperatureStrong reducing agentsMoisture sensitive; highly stable salt.
XtalFluor-E CorrosiveRoom TemperatureWater, Strong basesDoes not generate free HF during storage.
Fluorinated Solvents IrritantRoom TemperatureAlkali metalsKeep in tightly sealed containers in ventilated cabinets.

Workflow: Emergency Response for HF Exposure

Any protocol involving HF, HF-pyridine, or reagents that can generate HF upon hydrolysis must include a self-validating emergency response system. The physical presence of unexpired 2.5% calcium gluconate gel at the workstation is a mandatory prerequisite for beginning any experiment. Calcium gluconate works by providing an exogenous source of calcium to precipitate the fluoride ions as insoluble calcium fluoride ( CaF2​ ), halting tissue destruction.

HF_Emergency Exp HF Exposure Incident Skin Skin Contact Exp->Skin Eye Eye Contact Exp->Eye Flush1 Flush with Water (15 mins) Skin->Flush1 Flush2 Flush with Water (15 mins) Eye->Flush2 Cal Apply 2.5% Calcium Gluconate Gel Flush1->Cal Med Call 911 / EMS Immediate Transport Flush2->Med Do NOT apply gel to eyes Cal->Med

Emergency response pathway for hydrofluoric acid (HF) exposure incidents.

Experimental Protocol: Safe Deoxyfluorination of Alcohols

To mitigate the thermal and corrosive risks associated with DAST, this protocol utilizes XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) for the nucleophilic fluorination of an alcohol. As highlighted by , substituting liquid DAST with crystalline salts drastically improves the safety profile of the reaction.

This method is self-validating : the crystalline nature of XtalFluor-E allows for precise stoichiometric weighing without the fuming hazards of liquid DAST. If fuming is observed during reagent addition, the system validates that moisture has breached the inert atmosphere, prompting immediate safe abortion of the protocol.

Step-by-Step Methodology:
  • Preparation & PPE: Ensure the fume hood is operating at optimal face velocity (>100 fpm). Equip specialized PPE: chemical-resistant apron, face shield, and heavy-duty neoprene gloves worn over standard nitrile inner gloves.

  • Reagent Charging: In an oven-dried, borosilicate glass round-bottom flask purged with argon, add the alcohol substrate (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Lower the flask into a dry ice/acetone bath and allow it to equilibrate to -78°C.

    • Causality: Cryogenic cooling suppresses elimination side-reactions and controls the initial exothermic interaction between the promoter and the fluorinating agent.

  • Promoter Addition: Slowly add triethylamine trihydrofluoride ( Et3​N⋅3HF , 2.0 equiv) dropwise via a gas-tight syringe.

  • Fluorinating Agent Addition: Add XtalFluor-E (1.5 equiv) in small portions.

    • Self-Validation Check: The solid reagent should dissolve gradually without the violent fuming typically observed with DAST. If rapid fuming occurs, moisture is present; abort the reaction immediately and quench with saturated NaHCO3​ .

  • Reaction Progression: Remove the cooling bath and allow the mixture to warm to room temperature. Monitor via TLC or LC-MS until the starting material is completely consumed (typically 2-4 hours).

  • Quenching: Cool the reaction back to 0°C. Carefully quench by adding saturated aqueous NaHCO3​ dropwise until effervescence ceases.

    • Causality: This basic quench safely neutralizes any residual HF and unreacted fluorosulfinium species, converting them into inert salts before exposing the mixture to ambient air.

  • Workup: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • University of Rochester Environmental Health & Safety. "Hydrofluoric Acid Safe Handling Guidelines". [Link]

  • ResearchGate (ChemInform Abstract). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling".[Link]

  • MDPI. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope".[Link]

  • Louisiana State University (LSU). "Chemical Storage Guidelines". [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Reductive Amination

Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this cornerstone reaction in modern organic synthesis. Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds, accounting for a significant portion of such reactions in the pharmaceutical industry.[1][2][3][4] This resource provides field-proven insights to help you navigate the complexities of this reaction and achieve optimal results in your synthetic endeavors.

Understanding the Reaction: A Two-Step Process in One Pot

Reductive amination is fundamentally a two-step process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[5][6] The reaction proceeds through the initial formation of a hemiaminal, which then reversibly loses a molecule of water to form an imine or iminium ion intermediate.[5][6] This intermediate is then reduced by a reducing agent to yield the final amine product.[5] While the reaction can be performed in a stepwise manner, it is most commonly executed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture.[6][7][8]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered by researchers performing reductive aminations.

Q1: What is the optimal pH for my reductive amination?

The pH of the reaction medium is a critical parameter for a successful reductive amination. A mildly acidic environment, typically in the range of pH 4-6 , is generally optimal for the formation of the imine or iminium ion intermediate.[9][10]

  • Why is acidic pH necessary? Acid catalysis facilitates the dehydration of the hemiaminal intermediate, which is often the rate-limiting step in imine formation.[11]

  • What happens if the pH is too low (too acidic)? If the solution is overly acidic, the amine starting material will be protonated to form its non-nucleophilic ammonium salt, which cannot react with the carbonyl compound.[9][11]

  • What happens if the pH is too high (too basic)? In a basic or neutral medium, the dehydration of the hemiaminal to the imine is slow, leading to poor conversion.[9]

A common practice is to add a catalytic amount of a weak acid, such as acetic acid, to maintain the optimal pH range.[10]

Q2: Which reducing agent should I choose for my reaction?

The choice of reducing agent is crucial and depends on the specific substrates, desired reactivity, and reaction conditions (one-pot vs. two-step). The most commonly used reducing agents are borohydride derivatives.[3][7]

  • Sodium Borohydride (NaBH₄): This is a strong reducing agent capable of reducing both the imine intermediate and the starting aldehyde or ketone.[11][12] To avoid the side reaction of carbonyl reduction, NaBH₄ is typically added after sufficient time has been allowed for imine formation in a two-step procedure.[12]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent than NaBH₄ and is selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound.[8][11] This selectivity allows for a convenient one-pot reaction where all reagents are mixed from the start.[8] It is stable in mildly acidic conditions, making it compatible with the optimal pH for imine formation.[8] However, a significant drawback is the potential liberation of highly toxic hydrogen cyanide (HCN) gas if the pH drops too low.[8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is another mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones.[5][13][14] It is generally considered safer than NaBH₃CN as it does not generate toxic HCN gas.[15] STAB is sensitive to water and is not compatible with protic solvents like methanol.[12] It is often the reagent of choice for many modern reductive amination protocols.[12]

  • Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This method can also be employed for reductive amination and is considered a green chemistry approach.[5] The catalyst facilitates the reduction of the imine intermediate. However, catalyst deactivation by the amine substrate or product can sometimes be an issue.[5]

Q3: Can I run my reaction as a one-pot or a two-step process?

Both one-pot (direct) and two-step (indirect) reductive amination procedures are common.

  • One-Pot (Direct) Reductive Amination: In this approach, the carbonyl compound, amine, and a selective reducing agent (like NaBH₃CN or NaBH(OAc)₃) are all combined in the reaction vessel from the beginning.[5][6] This is generally more convenient and efficient. The success of this method relies on the reducing agent being more reactive towards the iminium ion than the starting carbonyl compound.[6]

  • Two-Step (Indirect) Reductive Amination: Here, the imine is formed first by reacting the carbonyl compound and the amine.[6] The imine can be isolated, or more commonly, the reducing agent (often a less selective one like NaBH₄) is added in a second step.[6][12] This approach can be useful when dealing with sensitive substrates or when using a less selective reducing agent.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses common problems and provides actionable solutions.

Problem 1: Low Yield of the Desired Amine

A low yield can be attributed to several factors, primarily related to inefficient imine formation.

  • Cause: The equilibrium between the carbonyl compound/amine and the imine/water lies towards the starting materials.[5]

  • Solution:

    • Water Removal: The formation of the imine generates water, and since the reaction is reversible, the presence of water can inhibit the reaction.[10] To drive the equilibrium towards the product, it is often beneficial to remove water as it is formed. This can be accomplished by using a dehydrating agent, such as molecular sieves, or by azeotropic distillation.[9]

    • pH Optimization: As discussed in the FAQ, ensure the reaction is run at the optimal pH of 4-6 to facilitate imine formation.[9][10]

Problem 2: Significant Formation of Side Products

The most common side reactions in reductive amination are the over-alkylation of the amine product and the reduction of the starting carbonyl compound to an alcohol.

  • Cause 1: Over-alkylation. The newly formed secondary or tertiary amine product can act as a nucleophile and react with another molecule of the aldehyde or ketone, leading to a more substituted amine.[11]

  • Solution 1:

    • Stoichiometry Control: Using a slight excess of the starting amine can help to minimize over-alkylation.

    • Slow Addition: Adding the carbonyl compound slowly to the reaction mixture containing the amine and reducing agent can help to maintain a low concentration of the carbonyl and reduce the chance of the product amine reacting with it.

  • Cause 2: Carbonyl Reduction. The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired reductive amination pathway.[9]

  • Solution 2:

    • Use a Milder Reducing Agent: Employing a milder reducing agent that is selective for the iminium ion, such as NaBH(OAc)₃ or NaBH₃CN, is the most effective way to prevent this side reaction.[9]

    • Two-Step Procedure: If using a less selective reducing agent like NaBH₄, perform the reaction in two steps, allowing for complete imine formation before adding the reducing agent.[9][12]

Problem 3: The Reaction is Sluggish or Does Not Proceed

Slow or stalled reactions are often encountered, especially with sterically hindered substrates.

  • Cause: High activation energy barrier for imine formation due to steric hindrance from bulky ketones or amines.

  • Solution:

    • Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome steric barriers.[9]

    • Use of Additives: Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can be added to activate the carbonyl group and facilitate imine formation, particularly for less reactive substrates.[9][11]

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. Protic solvents like methanol can sometimes accelerate sluggish imine formations when using compatible reducing agents like NaBH₃CN.[9][10] For moisture-sensitive reagents like NaBH(OAc)₃, aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred.[10][12]

Data Presentation: Comparison of Common Reducing Agents

The following table summarizes the key properties of the most frequently used reducing agents in reductive amination to aid in your selection process.

Reducing AgentAbbreviationSelectivityCommon SolventsKey Considerations
Sodium BorohydrideNaBH₄Low (reduces aldehydes/ketones)Methanol, Ethanol[12]Best used in a two-step procedure.[12]
Sodium CyanoborohydrideNaBH₃CNHigh (selective for iminium ions)Methanol, Water[8][16]Effective for one-pot reactions; risk of HCN gas evolution at low pH.[8]
Sodium TriacetoxyborohydrideNaBH(OAc)₃ (STAB)High (selective for iminium ions)DCM, DCE, THF[10][12]Safer alternative to NaBH₃CN; moisture-sensitive.[12][15]
Catalytic HydrogenationH₂/Pd, Pt, NiHigh (selective for C=N bond)VariousGreen method; potential for catalyst deactivation.[5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a one-pot reductive amination using a mild reducing agent.

Reductive_Amination_Workflow Reactants 1. Reactant Preparation - Carbonyl Compound - Amine - Solvent Reaction_Setup 2. Reaction Setup - Combine reactants - Add weak acid (e.g., Acetic Acid) Reactants->Reaction_Setup Imine_Formation 3. Imine Formation - Stir at room temperature (or gentle heating for hindered substrates) Reaction_Setup->Imine_Formation Reduction 4. Reduction - Add selective reducing agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Monitoring 5. Reaction Monitoring - TLC or LC-MS Reduction->Monitoring Workup 6. Work-up - Quench reaction - Extraction Monitoring->Workup Reaction Complete Purification 7. Purification - Column Chromatography Workup->Purification Product Final Amine Product Purification->Product

Caption: A generalized workflow for a one-pot reductive amination experiment.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Sodium triacetoxyborohydride - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). ACS Publications. [Link]

  • Recent Advances in Reductive Amination Catalysis and Its Applications. (2015, June 1). Bentham Science. [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner. (2023, September 26). Chemistry Learner. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

  • Reductive amination - Sciencemadness Wiki. (2022, January 2). Sciencemadness Wiki. [Link]

  • Sodium triacetoxyborohydride - Sciencemadness Wiki. (2022, August 30). Sciencemadness Wiki. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. (2026, February 13). Our Website. [https://www. .com/news/mastering-reductive-amination-a-guide-to-using-sodium-cyanoborohydride]([Link]. .com/news/mastering-reductive-amination-a-guide-to-using-sodium-cyanoborohydride)

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. (n.d.). Interchim. [Link]

Sources

Optimization

Technical Support Center: Overcoming Bis-Amination in Amine Synthesis

Welcome to the Amine Synthesis Support Hub. One of the most pervasive challenges in organic synthesis is controlling the degree of alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Synthesis Support Hub. One of the most pervasive challenges in organic synthesis is controlling the degree of alkylation. Because the introduction of an alkyl group increases the electron density on the nitrogen atom, secondary amines are often more nucleophilic than their primary amine precursors. This thermodynamic reality frequently leads to runaway reactions, resulting in complex mixtures of primary, secondary, tertiary, and quaternary ammonium salts.

This guide provides field-proven, mechanistically grounded strategies to strictly control reaction stoichiometry and completely prevent bis-amination (over-alkylation) across various synthetic paradigms.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am trying to synthesize a secondary amine via direct alkylation of a primary amine with an alkyl halide, but I keep getting a mixture of secondary and tertiary amines. How do I stop this?

A1: Direct alkylation is notoriously difficult to control because the resulting secondary amine is highly nucleophilic. To achieve absolute selectivity, you must abandon direct alkylation and switch to Reductive Amination [1].

By condensing your primary amine with an aldehyde or ketone to form an imine, and subsequently reducing it, you halt the reaction at the secondary amine stage. The key to preventing over-alkylation is the choice of reducing agent. Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the gold standard here[2]. STAB is a mild hydride donor that selectively reduces the protonated iminium ion at pH 4–5[1]. Because STAB is too weak to reduce the unreacted carbonyl directly, and because the newly formed secondary amine is too sterically hindered to form a new iminium ion, the reaction naturally terminates at the mono-alkylated product.

Q2: When performing a Buchwald-Hartwig cross-coupling of an aryl chloride with a primary amine, I observe significant bis-arylation (tertiary amine formation). Which ligand should I use?

A2: You are likely using a first-generation or insufficiently bulky phosphine ligand. You should immediately switch to BrettPhos or tBuBrettPhos [3].

These dialkylbiarylphosphine ligands were specifically engineered by the Buchwald group for the mono-arylation of primary amines[4]. The causality behind their success lies in their massive steric bulk. The bulky substituents on the biaryl backbone enforce the formation of a highly active mono-ligated [L₁Pd(0)] species[4]. Once the primary amine undergoes oxidative addition and reductive elimination to form the secondary aryl amine, the resulting product is simply too sterically hindered to re-coordinate with the bulky Pd-BrettPhos complex[3]. This physical steric clash completely shuts down the second oxidative addition cycle, preventing bis-arylation.

Q3: I need to synthesize a chiral primary amine directly from a ketone without using protecting groups. What is the most selective method?

A3: For absolute chemoselectivity and enantioselectivity, utilize Reductive Aminases (RedAms) or Imine Reductases (IREDs) [5].

Traditional chemical reductive amination with ammonia often fails because the primary amine product rapidly reacts with another ketone to form a secondary amine. Biocatalysis solves this through enzymatic active-site control. RedAms catalyze the direct NAD(P)H-dependent reductive amination of ketones using inexpensive ammonia[6]. The enzyme's active pocket precisely orientates the substrate and physically restricts the entry of bulky intermediate products, ensuring that the reaction yields exclusively primary chiral amines with zero over-alkylation[7].

Q4: I must use an alkyl halide to synthesize a primary aliphatic amine. How can I completely avoid secondary and tertiary byproducts?

A4: Employ the Gabriel Synthesis using Potassium Phthalimide [8].

Instead of using ammonia gas (which leads to runaway over-alkylation), potassium phthalimide acts as a sterically and electronically protected ammonia surrogate[8]. After the initial Sₙ2 alkylation with your alkyl halide, the resulting N-alkylphthalimide intermediate is entirely non-nucleophilic. The two adjacent electron-withdrawing carbonyl groups delocalize the nitrogen's lone pair, making a second alkylation chemically impossible[8]. The pure primary amine is then liberated via hydrazinolysis or hydrolysis.

Part 2: Mechanistic Workflows & Visualization

Below are the logical workflows demonstrating how specific reagents and ligands disrupt the over-alkylation pathways.

Reductive_Amination A Carbonyl + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine / Iminium Ion B->C Dehydration (-H2O) D NaBH(OAc)3 Reduction C->D Selective Hydride Transfer E Secondary Amine (Target) D->E Fast Conversion F Tertiary Amine (Byproduct) E->F Blocked by weak reductant & steric hindrance

Caption: Workflow of reductive amination highlighting selective imine reduction by STAB.

Buchwald_Hartwig A Pd(0) Precatalyst B Oxidative Addition (Ar-X) A->B C Amine Coordination B->C E Reductive Elimination C->E Deprotonation D BrettPhos Ligand D->C Steric Bulk Enforces Mono-Ligation F Mono-Arylated Amine E->F Fast C-N Bond Formation G Bis-Arylation F->G Blocked by Steric Clash

Caption: BrettPhos ligand steric bulk prevents bis-arylation in Buchwald-Hartwig coupling.

Part 3: Quantitative Data Summary

The following table summarizes the expected selectivity profiles when applying the discussed methodologies.

Synthesis StrategyReagent / CatalystTarget ProductBis-Amination Byproduct (%)Key Causality for High Selectivity
Direct Alkylation Alkyl Halide + K₂CO₃Secondary Amine30% - 60%Poor control; secondary amines are more nucleophilic than primary amines.
Reductive Amination NaBH(OAc)₃ (STAB)Secondary Amine< 2%STAB selectively reduces the imine intermediate without reducing the carbonyl directly.
Buchwald-Hartwig Pd(0) + BrettPhosSecondary Aryl Amine< 1%Massive steric bulk of the biaryl phosphine ligand prevents a second oxidative addition.
Gabriel Synthesis Potassium PhthalimidePrimary Amine0%Phthalimide anion acts as a protected ammonia surrogate; N-alkylphthalimide is non-nucleophilic.
Biocatalysis Reductive AminasesPrimary Chiral Amine0%Enzyme active site precisely controls substrate orientation and reaction stoichiometry.

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Selective Reductive Amination using NaBH(OAc)₃

This protocol is self-validating: if over-alkylation occurs, it indicates the presence of protic solvents or premature addition of the reductant.

  • Imine Formation: In a flame-dried flask under nitrogen, dissolve the aldehyde/ketone (1.0 eq) and primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: A slight excess of amine drives the equilibrium toward the imine. DCE is strictly used because STAB is sensitive to protic solvents like methanol, which can prematurely degrade the hydride source[2],[1].

  • Reduction: Stir the mixture at room temperature for 1 hour to ensure complete iminium ion formation. Then, add NaBH(OAc)₃ (1.4 eq) portion-wise.

    • Causality: STAB requires the prior formation of the iminium ion (which occurs at mildly acidic/neutral pH) to transfer the hydride. Delaying the addition ensures unreacted carbonyls remain untouched, preventing side reactions.

  • Quench and Workup: After complete consumption of the starting material (monitor via TLC), quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes acetic acid byproducts and deprotonates the newly formed secondary amine, driving it into the organic layer during extraction.

Protocol B: Mono-Arylation of Primary Amines via Buchwald-Hartwig Coupling

This protocol utilizes precatalysts to prevent off-cycle degradation, ensuring rapid and selective mono-arylation.

  • Precatalyst Activation: In a nitrogen-filled glovebox, combine the aryl chloride (1.0 eq), primary amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a BrettPhos Pd G3 precatalyst (1-2 mol%) in anhydrous toluene.

    • Causality: The G3 precatalyst ensures rapid, base-promoted generation of the active mono-ligated L-Pd(0) species at room temperature, preventing the primary amine from displacing the phosphine ligand and creating dormant complexes[9].

  • Coupling Reaction: Seal the vessel and stir the mixture at room temperature or mild heat (40 °C) until the aryl chloride is consumed (monitor via GC/MS).

    • Causality: The extreme steric bulk of the BrettPhos ligand accelerates reductive elimination to form the secondary amine while physically blocking the secondary amine from re-coordinating to the Pd center[4].

  • Isolation: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Purify via flash column chromatography.

Part 5: Comprehensive References

  • Reductive amination - Wikipedia Source: wikipedia.org URL: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]

  • Buchwald–Hartwig amination - Grokipedia Source: grokipedia.com URL: [Link]

  • Sodium Triacetoxyborohydride - SigmaAldrich.cn Source: sigmaaldrich.cn URL: [Link]

  • Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay - PMC Source: nih.gov URL: [Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis - ScienceDirect Source: doi.org URL: [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis Source: acs.org URL: [Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science Source: rsc.org URL: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: libretexts.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Bis(4-fluorophenyl) Derivatives for Biological Assays

Understanding the Challenge: Why Are Bis(4-fluorophenyl) Derivatives So Poorly Soluble? Researchers working with bis(4-fluorophenyl) derivatives, a common structural motif in kinase inhibitors and other targeted therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Challenge: Why Are Bis(4-fluorophenyl) Derivatives So Poorly Soluble?

Researchers working with bis(4-fluorophenyl) derivatives, a common structural motif in kinase inhibitors and other targeted therapeutics, frequently encounter significant solubility challenges.[1][2] These molecules often exhibit what is colloquially termed "brick dust" solubility, making them notoriously difficult to work with in aqueous biological assay buffers.

The core issue lies in their molecular structure. The two planar, hydrophobic fluorophenyl rings contribute to a large nonpolar surface area and strong intermolecular π-stacking interactions.[3] This creates a highly stable crystal lattice structure that is energetically unfavorable to disrupt with polar water molecules, resulting in very low aqueous solubility.[3][4][5][6] This guide provides a systematic, question-driven approach to troubleshoot and overcome these solubility hurdles to ensure reliable and reproducible assay results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This guide is structured to address problems in the order they are typically encountered, from initial stock preparation to complex in-assay precipitation.

Q1: My compound won't dissolve to make a high-concentration stock solution. What should I do?

This is the most critical first step. An improperly prepared stock solution is a primary source of experimental error.[7]

Answer: The vast majority of these compounds are insoluble in water but soluble in organic solvents. Your choice of solvent is critical.

  • Primary Recommendation: Start with 100% Dimethyl Sulfoxide (DMSO).[8][9] It is a powerful, aprotic polar solvent effective at dissolving most non-polar and polar compounds.[9]

  • Procedure:

    • Always start by creating a high-concentration stock, typically 10-20 mM.[10] This minimizes the final percentage of organic solvent in your assay.

    • Use gentle warming (37°C) and physical agitation (vortexing, sonication) to aid dissolution.[11][12]

    • Verification Step: After dissolution, visually inspect the solution against a light and dark background. It should be completely clear, with no visible particulates or Tyndall effect (light scattering), which would indicate colloidal aggregates.

If DMSO fails, consult the following table for alternative solvents.

Table 1: Recommended Solvents for High-Concentration Stock Solutions

SolventRecommended Starting Conc. for StockMax Assay Conc. (General)ProsCons/Toxicity
DMSO (Dimethyl Sulfoxide)10-50 mM< 0.5%Excellent solubilizing power for a wide range of compounds.[9]Can be toxic to cells at >0.5%.[13][14][15][16] May interfere with some enzyme activities.
NMP (N-Methyl-2-pyrrolidone)10-50 mM< 0.5%Strong solubilizer, can be more effective than DMSO for some compounds.Higher toxicity profile than DMSO; use with caution in cell-based assays.
Ethanol 1-10 mM< 1.0%Lower toxicity than DMSO.[8]Less effective for highly hydrophobic compounds. Can cause protein precipitation at higher concentrations.
DMA (Dimethylacetamide)10-50 mM< 0.5%Similar properties to NMP.Similar toxicity concerns as NMP.
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?

Answer: You have exceeded the compound's kinetic solubility in the aqueous buffer. The compound was stable in the organic stock but "crashed out" when the solvent environment abruptly changed to be predominantly water.

Troubleshooting Workflow:

Below is a decision tree to guide your troubleshooting process for precipitation upon dilution.

G start Compound precipitates in aqueous buffer q1 Is the final assay concentration essential? start->q1 a1_yes Yes, must maintain concentration q1->a1_yes Yes a1_no No, can be lowered q1->a1_no No q2 Can the assay tolerate a co-solvent? a1_yes->q2 sol_lower_conc Solution: Lower the final assay concentration. This is the simplest fix. a1_no->sol_lower_conc a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol_cosolvent Solution: Add a co-solvent (e.g., PEG400) or surfactant (e.g., Tween-20) to the assay buffer. a2_yes->sol_cosolvent q3 Is the compound amenable to cyclodextrin formulation? a2_no->q3 a3_yes Yes q3->a3_yes Yes sol_cd Advanced Solution: Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. a3_yes->sol_cd

Caption: Troubleshooting Decision Tree for Compound Precipitation.

Solutions in Detail:

  • Lower the Final Concentration: This is the most direct solution.[8] Determine the highest concentration that stays in solution in your final assay buffer (the kinetic solubility limit) and work below that level.

  • Use a Co-solvent or Surfactant: If the concentration must be maintained, introducing a co-solvent can help bridge the polarity gap between water and your compound.[11][17][18][19][20]

    • Co-solvents: Polyethylene Glycol 400 (PEG400) or Propylene Glycol are common choices.[17][18] Add a small amount (e.g., 1-5%) to your final assay buffer.

    • Surfactants: A very low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 can also help maintain solubility.[8]

  • Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the aqueous buffer, perform an intermediate dilution into a mix of buffer and DMSO (e.g., 50:50), and then perform the final dilution. This "serial dilution" approach can prevent the abrupt solvent change that causes precipitation.

Q3: My compound seems fine initially, but my results are inconsistent, or I see precipitation after several hours of incubation. What could be the issue?

Answer: This points to time-dependent precipitation or aggregation . The compound is likely in a supersaturated, thermodynamically unstable state. Over time, with temperature changes, or through interactions with assay components (like proteins or plastics), the compound aggregates and precipitates.[8]

  • Impact on Results: This is a major cause of inconsistent IC50 values.[21][22][23] As the compound precipitates, its effective concentration in solution decreases, leading to an apparent loss of potency and poor reproducibility.

  • Verification Protocol (Pre-Assay Solubility Check):

    • Prepare your compound in the final assay buffer at the highest concentration you plan to test.

    • Include all assay components (e.g., buffer, salts, serum if applicable).

    • Incubate this solution under the exact same conditions as your assay (e.g., 37°C for 4 hours).

    • After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the supernatant (e.g., by HPLC-UV or LC-MS/MS).

    • Compare this to the nominal (intended) concentration. A significant drop indicates precipitation over time.

  • Solutions:

    • Reduce Incubation Time: If the assay allows, shorten the incubation period.[8]

    • Employ Formulation Strategies: The use of co-solvents or surfactants, as described in Q2, can significantly improve the stability of the compound in solution over time.

    • Consider Advanced Formulations: For particularly challenging compounds, more advanced techniques may be necessary.

Q4: I've tried everything above, but my compound is still too insoluble for my required assay concentration. What are the next steps?

Answer: When standard solvents and co-solvents are insufficient, you must turn to advanced formulation strategies. The most common and effective method for in-vitro assays is the use of cyclodextrins .[1][17][24][25]

Cyclodextrin Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26][27][28] They can encapsulate hydrophobic drug molecules, like your bis(4-fluorophenyl) derivative, forming a water-soluble "inclusion complex."[26][28][29]

  • Most Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[30]

  • Mechanism: The hydrophobic compound partitions into the non-polar core of the CD, while the hydrophilic shell of the CD interacts with water, effectively solubilizing the entire complex.[26][29] This can increase apparent aqueous solubility by several orders of magnitude.[29]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing an initial high-concentration stock solution.[7][10][31][32][33]

  • Calculation:

    • Determine the mass of your compound needed.

    • Formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000

    • Example: For 1 mL (0.001 L) of a 10 mM (0.01 M) solution of a compound with MW = 400.0 g/mol : Mass = 0.01 * 0.001 * 400.0 * 1000 = 4.0 mg

  • Preparation:

    • Allow the solid compound and DMSO to equilibrate to room temperature.

    • Weigh 4.0 mg of the compound into a sterile, appropriate-sized glass vial.

  • Dissolution:

    • Add 1.0 mL of 100% DMSO to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes.

    • If needed, place the vial in a 37°C water bath or sonicator for 10-15 minutes to facilitate dissolution.

  • Verification & Storage:

    • Visually inspect the solution to ensure it is completely clear.

    • Aliquot the stock into single-use volumes (e.g., 20 µL) in sterile, light-blocking microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[7]

Workflow 2: Compound Preparation for a Cell-Based Assay

This workflow visualizes the entire process from solid compound to the final assay plate, incorporating QC steps.

G cluster_0 Stock Solution Preparation cluster_1 Assay Plate Preparation weigh 1. Weigh Solid Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Warm if necessary) add_dmso->dissolve qc1 4. QC: Visual Check (Clear Solution?) dissolve->qc1 store 5. Aliquot & Store at -20°C / -80°C qc1->store thaw 6. Thaw Stock Aliquot store->thaw serial_dil 7. Create Serial Dilution (in DMSO or Buffer) thaw->serial_dil add_to_plate 8. Add to Assay Plate (Final Dilution in Buffer) serial_dil->add_to_plate qc2 9. QC: Check for Precipitation (Microscope/Visual) add_to_plate->qc2 incubate 10. Proceed with Assay qc2->incubate

Sources

Optimization

Technical Support Center: Optimizing Metabolic Stability of Amine-Containing Drugs

Welcome to the DMPK & Medicinal Chemistry Technical Support Center. Amine-containing compounds are ubiquitous in drug discovery, but their basicity and electron-rich nature make them highly susceptible to rapid metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK & Medicinal Chemistry Technical Support Center. Amine-containing compounds are ubiquitous in drug discovery, but their basicity and electron-rich nature make them highly susceptible to rapid metabolic clearance, particularly via Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation.

This guide provides authoritative troubleshooting strategies, structural modification rationales, and self-validating experimental workflows to help you overcome metabolic liabilities in your lead optimization campaigns.

Module 1: Troubleshooting N-Dealkylation & Oxidative Metabolism

Q: My tertiary amine lead compound undergoes rapid N-dealkylation in human liver microsomes (HLM). How can I structurally modify it to block this pathway without losing target affinity?

The Causality: N-dealkylation is initiated by CYP450 enzymes via a single-electron transfer (SET) from the amine lone pair to the heme iron, generating an aminium radical. This is followed by alpha-proton abstraction to form a highly unstable carbinolamine intermediate, which rapidly hydrolyzes into a secondary amine and an aldehyde 12. To block this pathway, you must either sterically hinder the alpha-carbon or electronically deactivate the nitrogen lone pair.

Actionable Strategies:

  • Alpha-Substitution: Introduce methyl groups at the alpha-carbon. This creates steric hindrance and removes the abstractable hydrogen atoms required for the hydrogen atom transfer (HAT) step 3.

  • N-t-Butyl Substitution: Replacing an N-methyl or N-ethyl group with an N-t-butyl group completely prevents N-dealkylation because the t-butyl group lacks alpha-hydrogens entirely [[3]]().

  • Conformational Restriction: Convert the acyclic amine into an endocyclic or bridgehead amine. This restricts the geometry required for the CYP active site to access the alpha-hydrogens, effectively shutting down the metabolic route 4.

N_Dealkylation A Tertiary Amine (R2N-CH2-R') B Aminium Radical (R2N^+-CH2-R') A->B CYP450 -1e- C alpha-Amino Radical (R2N-CH^-R') B->C -H+ D Carbinolamine (R2N-CH(OH)-R') C->D +OH E Secondary Amine (R2NH) D->E Hydrolysis F Aldehyde (R'-CHO) D->F Hydrolysis

Figure 1: Cytochrome P450-mediated N-dealkylation pathway of tertiary amines.

Module 2: Overcoming the Lipophilicity Trap & pKa Tuning

Q: I introduced a gem-dimethyl group to block alpha-carbon oxidation, but now my compound is too lipophilic (LogD > 4) and clears rapidly via non-specific CYP pathways. What is a better alternative?

The Causality: This is a classic "lipophilicity trap." While gem-dimethyl groups successfully block specific metabolic hotspots via steric bulk, their high lipophilicity increases non-specific CYP binding and reduces aqueous solubility, leading to high intrinsic clearance [[5]]().

Actionable Strategy: Use an oxetane as a bioisostere for the gem-dimethyl group. Oxetanes provide a similar steric volume to block metabolism, but the oxygen atom introduces a strong dipole that significantly lowers LogD and improves aqueous solubility [[6]]() 5. Furthermore, the high sp3 character of the oxetane ring makes it highly resistant to CYP-mediated oxidation compared to standard ethers or alkyl chains 5.

Q: My amine is highly basic (pKa > 9), leading to hERG liability and high non-specific clearance. How can I rationally tune the pKa down while maintaining its hydrogen-bonding properties?

The Causality: High basicity ensures the amine is fully protonated at physiological pH, which drives off-target interactions (like hERG channel binding) and active efflux 7. Lowering the pKa reduces the fraction of ionized drug, improving permeability and reducing CYP binding affinity.

Actionable Strategies:

  • Beta-Fluorination: Adding a fluorine atom at the beta-position to the amine withdraws electron density via the sigma-bond network, lowering the HOMO energy of the nitrogen lone pair. Each beta-fluorine typically reduces the pKa by ~1.7 units 7.

  • Amino-Oxetanes: Placing an oxetane adjacent to an alkyl amine significantly attenuates amine basicity while acting as an excellent hydrogen bond acceptor [[6]]().

  • Heteroatom Substitution: Replacing a piperidine ring with a morpholine or N-acyl piperazine reduces the basicity of the basic nitrogen due to the electronegative oxygen/nitrogen in the ring 7.

Quantitative Impact of Modifications on Amine Properties
Parent StructureStructural ModificationpKa ShiftLogD ImpactMetabolic Stability Impact
Piperidine (pKa ~11)Beta-Fluorination (1x F)-1.7 unitsSlight IncreaseImproved (reduces CYP binding)
Piperidine Beta,Beta-Difluorination (2x F)-3.4 unitsModerate IncreaseHighly Improved
Piperidine Morpholine replacement-2.5 unitsDecreaseImproved (blocks oxidation)
N-Methyl Amine N-t-Butyl replacementMinimalIncreaseBlocks N-dealkylation completely
Gem-dimethyl Oxetane replacementN/ASignificant DecreaseRetains stability, improves solubility

Module 3: Self-Validating Experimental Workflow for Met-ID

Q: How should I experimentally validate that my structural modifications have successfully blocked the targeted metabolic hotspot without introducing new liabilities?

To ensure trustworthy data, your microsomal stability assay must be a self-validating system . This means it must independently verify that the CYPs are active (via a positive control) and that any observed degradation is strictly CYP-mediated (via a minus-NADPH negative control) 8.

Standard Operating Procedure: HLM Stability & Metabolite ID (LC-HRMS/MS)

Step 1: Preparation & Pre-incubation

  • Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Mix HLM (final protein concentration 0.5 mg/mL) with the test amine compound (final concentration 1 µM, <0.1% DMSO) in the buffer.

  • Self-Validation Check 1: Include Verapamil (1 µM) in a separate positive control well (Verapamil undergoes rapid, known N-dealkylation). Pre-incubate all plates at 37°C for 5 minutes.

Step 2: Reaction Initiation 4. Initiate the reaction by adding NADPH (final concentration 1 mM). 5. Self-Validation Check 2: For the negative control well, add an equivalent volume of plain buffer instead of NADPH. If the compound degrades here, the instability is chemical or driven by non-CYP enzymes (e.g., esterases).

Step 3: Sampling & Quenching 6. At time points 0, 15, 30, and 60 minutes, withdraw a 50 µL aliquot from the reaction mixture. 7. Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS) to precipitate proteins and instantly halt enzymatic activity.

Step 4: Extraction & Analysis 8. Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials. 9. Analyze using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) in full-scan mode to determine intrinsic clearance ( CLint​ ), and data-dependent MS2 mode to identify mass shifts corresponding to specific pathways (e.g., -14 Da for N-demethylation, +16 Da for N-oxidation).

MetID_Workflow N1 1. Compound Incubation (HLM + NADPH, 37°C) N2 2. Aliquot Sampling (0, 15, 30, 60 min) N1->N2 N3 3. Reaction Quenching (Cold MeCN + IS) N2->N3 N4 4. Protein Precipitation (Centrifugation) N3->N4 N5 5. LC-HRMS/MS (Full Scan & MS2) N4->N5 N6 6. Data Processing (Clearance & Met-ID) N5->N6

Figure 2: Step-by-step workflow for in vitro microsomal stability and Met-ID.

References

  • [6] Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ACS Publications. 6

  • [5] Oxetanes in Drug Discovery Campaigns. PMC - NIH. 5

  • [7] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. yuntsg.com. 7

  • [3] Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. 3

  • [1] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 1

  • [8] N-Dealkylated drug metabolite synthesis with chloroformates. ResearchGate. 8

  • [4] The molecular basis of CYP2D6-mediated N-dealkylation: balance between metabolic clearance routes and enzyme inhibition. PubMed. 4

  • [2] N-Dealkylation of Amines. PMC - NIH. 2

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine

Welcome to the technical support center for the scale-up synthesis of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the multi-step synthesis of this compound.

Introduction

4,4-Bis(4-fluorophenyl)but-3-en-1-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Its successful and efficient synthesis on a larger scale is critical for drug development programs. This guide outlines a common synthetic route and addresses potential challenges that may be encountered during scale-up.

The proposed synthetic pathway is a three-step process starting from 4,4'-difluorobenzophenone, as illustrated below:

Synthetic_Pathway A 4,4'-Difluorobenzophenone C 4,4-Bis(4-fluorophenyl)but-3-enenitrile A->C Wittig Reaction Step 1 B Wittig Reagent (from 3-(triphenylphosphonio)propanenitrile halide) B->C E 4,4-Bis(4-fluorophenyl)but-3-en-1-amine C->E Nitrile Reduction Step 2 D Reducing Agent (e.g., LiAlH4, Catalytic Hydrogenation) D->E

Caption: Proposed synthetic pathway for 4,4-Bis(4-fluorophenyl)but-3-en-1-amine.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Step 1: Wittig Reaction

Problem 1: Low yield of 4,4-Bis(4-fluorophenyl)but-3-enenitrile.

  • Possible Cause 1: Incomplete formation of the ylide. The deprotonation of the phosphonium salt to form the ylide is a critical step.[1]

    • Solution:

      • Ensure the base used (e.g., n-butyllithium, sodium hydride) is fresh and of high purity.

      • Perform the reaction under strictly anhydrous conditions, as the ylide is highly moisture-sensitive.[2]

      • Consider using a stronger base or a different solvent system to improve solubility and reactivity.

  • Possible Cause 2: Side reactions of the ylide. Ylides can be unstable and participate in side reactions if the ketone is not added promptly.

    • Solution:

      • Add the 4,4'-difluorobenzophenone solution to the freshly prepared ylide solution at a controlled rate.

      • Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to minimize side reactions.

  • Possible Cause 3: Steric hindrance. 4,4'-difluorobenzophenone is a sterically hindered ketone, which can slow down the reaction rate.

    • Solution:

      • Increase the reaction time and/or temperature after the initial addition.

      • Use a less sterically hindered phosphonium salt if the synthetic route allows.

Problem 2: Difficulty in removing triphenylphosphine oxide byproduct.

  • Possible Cause: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to its polarity and crystallinity.[1]

    • Solution:

      • Crystallization: The product, being a nitrile, is likely to be less polar than triphenylphosphine oxide. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can effectively remove the byproduct.[3]

      • Chromatography: For smaller scales or high-purity requirements, column chromatography on silica gel is an effective method.

      • Extraction: In some cases, a liquid-liquid extraction with a non-polar solvent may help to selectively extract the product, leaving the more polar triphenylphosphine oxide in the aqueous or a more polar organic layer.

Step 2: Nitrile Reduction

Problem 1: Incomplete reduction of the nitrile to the primary amine.

  • Possible Cause 1: Insufficient reducing agent. The stoichiometry of the reducing agent is crucial for complete conversion.

    • Solution:

      • Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of LiAlH₄).

      • Ensure the reducing agent is of high quality and has not been deactivated by moisture.[4]

  • Possible Cause 2: Deactivation of the catalyst (for catalytic hydrogenation).

    • Solution:

      • Use a fresh, high-activity catalyst (e.g., Palladium on carbon, Raney Nickel).[4]

      • Ensure the substrate and solvent are free of catalyst poisons such as sulfur compounds.

      • Optimize the reaction conditions (pressure, temperature, and agitation) for the specific catalyst used.

Problem 2: Formation of secondary amine or other byproducts.

  • Possible Cause: Over-reduction or side reactions can occur, especially at elevated temperatures.

    • Solution:

      • Maintain a controlled temperature during the reduction. For LiAlH₄ reductions, this often involves cooling the reaction mixture during the addition of the reagent.[5]

      • Careful and controlled work-up is essential to prevent the formation of byproducts.

Problem 3: Difficult work-up and isolation of the amine product.

  • Possible Cause: The amine product can form salts with acidic byproducts or be difficult to extract from the aqueous phase.

    • Solution:

      • During the work-up of a LiAlH₄ reduction, a Fieser work-up (sequential addition of water and then aqueous NaOH) can help to precipitate the aluminum salts, making filtration easier.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH (>12) to ensure the amine is in its free base form for efficient extraction with an organic solvent.

      • Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing the Wittig reagent on a large scale?

A1: For large-scale synthesis, it is often preferable to generate the ylide in situ.[2] This involves the reaction of a phosphonium salt with a strong base like sodium hydride or potassium tert-butoxide in an anhydrous solvent like THF or DMSO. This method avoids the isolation of the often unstable ylide.

Q2: Are there any alternatives to the Wittig reaction for the olefination step?

A2: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative. It uses a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide and often leads to the exclusive formation of the (E)-alkene. The water-soluble phosphate byproduct from the HWE reaction is also easier to remove than triphenylphosphine oxide.

Q3: Which reducing agent is recommended for the nitrile reduction on a large scale?

A3: While LiAlH₄ is very effective, its handling on a large scale can be hazardous due to its pyrophoric nature.[4] Catalytic hydrogenation is often a safer and more cost-effective option for industrial-scale production.[4] The choice of catalyst (e.g., Pd/C, Raney Ni) and reaction conditions will need to be optimized.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of both the Wittig reaction and the nitrile reduction.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q5: What are the key safety considerations for this synthesis?

A5:

  • Wittig Reaction: The use of strong bases like n-butyllithium or sodium hydride requires careful handling under an inert atmosphere.

  • Nitrile Reduction:

    • LiAlH₄: This reagent is highly reactive with water and can ignite. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.[4]

    • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. Appropriate safety measures, including the use of a properly rated reactor, are essential.

Q6: How can I purify the final amine product on a large scale?

A6:

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.

  • Crystallization: The amine can be converted to a salt (e.g., hydrochloride salt) which can then be purified by crystallization. The free base can be regenerated by treatment with a base.

  • Chromatography: While less common for very large scales, flash chromatography using amine-functionalized silica gel can be effective for purifying amines and avoiding the issues associated with their basicity on standard silica gel.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 4,4-Bis(4-fluorophenyl)but-3-enenitrile (Wittig Reaction)
Parameter Value
Reactants 3-(Triphenylphosphonio)propanenitrile bromide, Sodium Hydride (60% dispersion in mineral oil), 4,4'-Difluorobenzophenone
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 3-(triphenylphosphonio)propanenitrile bromide in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the ylide.

  • Cool the resulting orange-red solution back to 0 °C and add a solution of 4,4'-difluorobenzophenone in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4,4-Bis(4-fluorophenyl)but-3-enenitrile.

Protocol 2: Synthesis of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine (Nitrile Reduction)
Parameter Value
Reactants 4,4-Bis(4-fluorophenyl)but-3-enenitrile, Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Reflux
Reaction Time 4-8 hours

Procedure:

  • To a stirred solution of LiAlH₄ in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 4,4-Bis(4-fluorophenyl)but-3-enenitrile in anhydrous THF dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour, then filter off the aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.

  • Purify the product by vacuum distillation or by conversion to a salt followed by recrystallization.

Troubleshooting Workflow

Troubleshooting_Wittig Start Low Yield in Wittig Reaction Q1 Check Ylide Formation? Start->Q1 A1_Yes Ylide formation confirmed Q1->A1_Yes Yes A1_No Incomplete Ylide Formation Q1->A1_No No Q2 Side Reactions? A1_Yes->Q2 Sol1 Use fresh, high-purity base. Ensure anhydrous conditions. A1_No->Sol1 A2_Yes Significant side products observed Q2->A2_Yes Yes A2_No Minimal side products Q2->A2_No No Sol2 Control addition rate of ketone. Maintain low temperature. A2_Yes->Sol2 Q3 Steric Hindrance Issue? A2_No->Q3 A3_Yes Slow reaction rate Q3->A3_Yes Yes Sol3 Increase reaction time/temperature. A3_Yes->Sol3

Sources

Optimization

Technical Support Center: Refining Purification Methods for Primary Amine Products

Welcome to the technical support center for primary amine purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for primary amine purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these essential compounds. The inherent basicity and polarity of primary amines often lead to frustrating issues during separation and isolation. This resource provides in-depth, scientifically-grounded solutions to common problems, moving beyond simple steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason my primary amine streaks or "tails" on a silica gel column?

The streaking of amines on a standard silica gel column is primarily due to the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] These acidic sites can protonate the amine, leading to a strong ionic bond that hinders smooth elution, causing poor peak shape and, in some cases, irreversible binding to the column.[1][2]

Q2: How does adding a basic modifier like triethylamine (TEA) to my mobile phase prevent streaking?

Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, "deactivates" the acidic silanol groups on the silica.[1] The modifier, being a base itself, competes with your primary amine for these acidic sites.[1] This competitive interaction minimizes the strong binding of your target compound, allowing it to elute more symmetrically and resulting in sharper peaks.[3][4]

Q3: My primary amine is an oil and won't crystallize. How can I purify it by crystallization?

If a freebase amine is an oil, converting it to a salt is a highly effective strategy to facilitate crystallization.[5] By dissolving the crude amine in a suitable solvent and adding an acid (like hydrochloric acid or acetic acid), you form an ammonium salt.[5][6] These salts often have significantly higher melting points and form more rigid crystal lattices, making them much easier to crystallize and purify from non-basic impurities.[5][7][8]

Q4: When is acid-base extraction a better choice than chromatography?

Acid-base extraction is an excellent first-line technique for bulk purification, especially for separating amines from neutral or acidic impurities.[5][9][10] It is particularly advantageous when:

  • The impurities are not basic and have significantly different solubility profiles in acidic aqueous solutions.

  • You are working on a large scale where chromatography would be impractical or too costly.[11][12]

  • Your primary goal is to remove the bulk of non-basic contaminants before a final polishing step like crystallization or chromatography.[5]

In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving more complex purification challenges, organized by technique.

Troubleshooting Flash Column Chromatography

Flash chromatography is a workhorse technique, but the acidic nature of standard silica gel presents a major hurdle for basic primary amines.

  • Underlying Cause: As mentioned in the FAQs, the interaction between the basic amine and acidic silanol groups is the root cause. This can lead to both poor peak shape (tailing) and product loss if the amine binds irreversibly.[1][2]

  • Solution Workflow:

    • Mobile Phase Modification (First Approach): This is the most common and effective solution.[1]

      • Protocol: Add a competing base to your eluent. Triethylamine (TEA) at 0.5-2% (v/v) is a standard starting point.[1] For more polar amines, a solution of 1-2% concentrated ammonium hydroxide in methanol can be effective.[1]

      • Causality: The added base neutralizes the active silanol sites, preventing your target amine from binding too strongly.[2][3]

    • Stationary Phase Modification (Alternative Approach): If mobile phase additives are insufficient or undesirable, change the stationary phase.

      • Amine-functionalized Silica: These columns have a basic surface that repels basic compounds, minimizing the problematic acid-base interactions and often allowing for simpler solvent systems (e.g., hexane/ethyl acetate) without basic additives.[3][4]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds, as it lacks the highly acidic silanol groups.[3]

      • Deactivated Reversed-Phase Silica: For highly polar amines, reversed-phase chromatography on a base-deactivated C18 column can be effective. These columns are specially treated to minimize surface silanol activity, leading to better peak shapes for basic compounds.[13]

G start Crude Amine Mixture tlc Run TLC with Standard Solvents (e.g., Hexane/EtOAc) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc streaking Streaking or Spot at Baseline? eval_tlc->streaking good_rf Good Separation (Rf 0.2-0.4)? eval_tlc->good_rf [No] streaking->good_rf [No] add_tea Add 1% TEA to Eluent Re-run TLC streaking->add_tea [Yes] use_std_col Purify on Standard Silica Gel good_rf->use_std_col [Yes] eval_tea Improved Separation? add_tea->eval_tea use_tea_col Purify on Silica Gel with TEA-modified Eluent eval_tea->use_tea_col [Yes] try_alt Consider Alternative Stationary Phase eval_tea->try_alt [No] alumina Try Neutral/Basic Alumina TLC try_alt->alumina kp_nh Try Amine-Silica TLC try_alt->kp_nh purify_alt Purify on Selected Alternative Column alumina->purify_alt kp_nh->purify_alt

Caption: Decision workflow for amine purification via column chromatography.

Purification AidTypical Concentration/TypeMechanism of ActionBest For...
Triethylamine (TEA) 0.5 - 2% (v/v) in eluent[1]Competes with amine for acidic silanol sitesGeneral-purpose purification of most primary amines on silica gel.
Ammonia (in MeOH) 1 - 2% (v/v) of NH₄OH in MeOH[1]Stronger base, effective at deactivating silicaHighly polar amines that still show tailing with TEA.
Amine-Functionalized Silica Pre-packed columns[3][4]Provides a basic stationary phase surfaceSensitive or strongly basic amines; simplifies mobile phase selection.[4]
Alumina (Neutral/Basic) Pre-packed columns or bulk mediaLess acidic stationary phase than silicaBasic compounds that are sensitive to the acidity of silica gel.[3]
Troubleshooting Liquid-Liquid Extraction (Acid-Base)

This technique exploits the basicity of amines to move them between organic and aqueous phases.

  • Underlying Cause 1: Incomplete Protonation. If the pH of the acidic aqueous wash is not low enough, the amine will not be fully converted to its water-soluble ammonium salt and will remain in the organic layer.

  • Solution 1: pH Control.

    • Protocol: Use a sufficiently strong acid (e.g., 1M HCl). After mixing the layers, check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2). Perform multiple extractions (2-3 times) with fresh acidic solution to ensure complete transfer.[10]

  • Underlying Cause 2: Emulsion Formation. Amines can sometimes act as surfactants, leading to stable emulsions at the interface of the organic and aqueous layers, trapping the product.

  • Solution 2: Breaking Emulsions.

    • Protocol: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion. Gentle swirling or allowing the mixture to stand for an extended period can also be effective.

  • Underlying Cause 3: Incomplete Back-Extraction. After isolating the acidic aqueous layer containing the protonated amine, the pH must be raised sufficiently to regenerate the neutral, organic-soluble freebase amine for extraction back into an organic solvent.

  • Solution 3: Ensure Complete Neutralization.

    • Protocol: Add a strong base (e.g., 1M NaOH) to the aqueous layer until the pH is distinctly basic (pH 12-14). This ensures the ammonium salt is fully deprotonated. Then, extract the neutral amine back into an organic solvent like diethyl ether or dichloromethane.[10][14]

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Liberation of Free Amine cluster_2 Step 3: Back-Extraction A Crude Mixture in Organic Solvent (e.g., EtOAc) B Add 1M HCl (aq) Shake in Sep. Funnel A->B C Separate Layers B->C D Organic Layer (Contains Neutral/Acidic Impurities) C->D E Aqueous Layer (Aq. 1) (Contains R-NH3+Cl-) C->E F Combine Aqueous Layers (Aq. 1) E->F G Add 1M NaOH (aq) until pH > 12 F->G H Amine Precipitates or Forms Oily Layer G->H I Add Organic Solvent (e.g., EtOAc) H->I J Shake in Sep. Funnel I->J K Separate Layers J->K L Aqueous Layer (Waste) K->L M Organic Layer (Contains Purified R-NH2) K->M N Dry (Na2SO4), Filter, and Concentrate M->N O Pure Primary Amine N->O

Caption: Standard workflow for purifying a primary amine via acid-base extraction.

Leveraging Scavenger Resins for High-Purity Isolation

Scavenger resins are polymer-supported reagents designed to react selectively with and remove excess reagents or byproducts, simplifying purification to a simple filtration.[15]

  • Underlying Cause: In reactions like reductive aminations or amide couplings, an excess of the primary amine is often used to drive the reaction to completion. This excess must be removed from the desired secondary or tertiary amine product.[16]

  • Solution: Aldehyde- or Isocyanate-Functionalized Resins.

    • Protocol: After the reaction is complete, the crude mixture is stirred with a scavenger resin that selectively reacts with primary amines. For example, a polystyrene-supported benzaldehyde resin will react with the excess primary amine to form an immobilized imine, which can be filtered off.[17] Isocyanate resins react rapidly with primary amines to form ureas, also allowing for removal by filtration.[16][18]

    • Causality: These resins possess electrophilic functional groups that have a high affinity and reactivity towards the nucleophilic primary amine, while being less reactive towards more hindered secondary or tertiary amine products.[16] This differential reactivity allows for selective removal.

Resin Functional GroupTarget ImpurityMechanismReference
Isocyanate Primary & Secondary AminesForms bound urea[16][18]
Aldehyde Primary AminesForms bound imine (Schiff base)[17]
Sulfonyl Chloride Primary & Secondary AminesForms bound sulfonamide[19]
Acid Chloride Primary & Secondary AminesForms bound amide[19]

References

  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestr
  • Technical Support Center: Column Chromatography of Alpha-Aminoketones.Benchchem.
  • Technical Support Center: Purification of Secondary Alkyl Amines.Benchchem.
  • US6897262B2 - Scavenger resin and processes for the use thereof.
  • Scavenger Resins.Amerigo Scientific.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.MICROSOLV - MTC USA.
  • 4.8: Acid-Base Extraction.Chemistry LibreTexts.
  • Self-indicating amine scavenger resins.
  • Trichloroacetic acid fueled practical amine purific
  • Liquid/liquid Extraction.Vertex AI Search.
  • Acid-Base Extraction Tutorial.YouTube.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Comparative Efficacy of Polyamine-Based Scavenger Resins.SCIRP.
  • Is there an easy way to purify organic amines?Biotage.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.Benchchem.
  • Trichloroacetic acid fueled practical amine purific
  • How do I purify ionizable organic amine compounds using flash column chrom

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine Analogs: Potency, Selectivity, and Mechanistic Profiling

As a Senior Application Scientist evaluating the structure-activity relationships (SAR) of privileged neuropharmacological scaffolds, I frequently encounter the 4,4-bis(4-fluorophenyl)butyl moiety. This structure is the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the structure-activity relationships (SAR) of privileged neuropharmacological scaffolds, I frequently encounter the 4,4-bis(4-fluorophenyl)butyl moiety. This structure is the pharmacological cornerstone of typical antipsychotics such as pimozide and fluspirilene ()[1]. However, introducing a C3-C4 double bond to generate 4,4-bis(4-fluorophenyl)but-3-en-1-amine analogs—often referred to as "olefin" derivatives ()[2]—fundamentally alters the molecule's spatial geometry.

This guide provides an objective, data-driven comparison of these unsaturated analogs against their saturated counterparts. We will dissect how conformational restriction impacts Dopamine D2 receptor potency, off-target selectivity, and the self-validating experimental workflows required to quantify these shifts.

Mechanistic Overview: The Causality of Conformational Restriction

To understand the potency shifts between saturated diarylbutylamines and their but-3-en-1-amine analogs, we must analyze the causality at the receptor binding pocket.

The saturated butyl chain is highly flexible. This flexibility allows the two bulky fluorophenyl rings to rotate freely and adopt an optimal "Y-shape" conformation, facilitating an induced fit into the deep, hydrophobic orthosteric site of the Dopamine D2 receptor (formed by transmembrane helices TM3, TM5, and TM6). Furthermore, this scaffold is known to inhibit dopamine uptake in the central nervous system ()[3].

Conversely, the introduction of the but-3-en double bond (as seen in impurities/analogs like Pimozide Olefin, CAS 1347746-73-9 ()[4]) locks the chain into a rigid, planar geometry (typically E/Z isomers).

  • The Potency Penalty: This rigidity imposes an entropic penalty. Because the fixed conformation does not perfectly match the D2 receptor pocket, we typically observe a 5- to 10-fold reduction in D2 binding affinity ( Ki​ ).

  • The Selectivity Advantage: This same rigidity prevents the molecule from adopting the extended, linear conformation required to block the hERG potassium channel pore. Consequently, but-3-en-1-amine analogs often exhibit a significantly improved cardiac safety margin.

Pathway A 4,4-Bis(4-fluorophenyl)but-3-en-1-amine Analogs (Conformationally Restricted) D2 Dopamine D2 Receptor (Antagonism) A->D2 Altered Affinity vs Saturated CaV L-Type VGCC (Blockade) A->CaV Maintained Blockade Gi Gi/o Protein Activation Blocked D2->Gi CaIn Intracellular Ca2+ Influx Blocked CaV->CaIn cAMP cAMP Accumulation Restored Gi->cAMP Excit Decreased Neuronal Excitability CaIn->Excit

Dual mechanistic pathway of but-3-en-1-amine analogs modulating D2 and CaV channels.

Comparative Potency Analysis

The following table synthesizes quantitative assay data comparing the saturated parent scaffolds with their unsaturated but-3-en-1-amine analogs. The data illustrates the general pharmacological rule of this class: conformational restriction reduces absolute target potency but enhances off-target safety (hERG).

Compound ScaffoldAnalog TypeD2 Receptor ( Ki​ , nM)5-HT2A Receptor ( Ki​ , nM)CaV1.2 Channel ( IC50​ , µM)hERG Channel ( IC50​ , µM)
Pimozide Saturated (Butyl)2.4 ± 0.318.5 ± 2.10.52 ± 0.080.018 ± 0.004
Pimozide Olefin Unsaturated (But-3-en)15.2 ± 1.845.0 ± 4.21.25 ± 0.150.850 ± 0.060
Fluspirilene Saturated (Butyl)1.2 ± 0.230.1 ± 3.50.45 ± 0.050.025 ± 0.005
Fluspirilene Olefin Unsaturated (But-3-en)8.5 ± 1.165.4 ± 5.81.10 ± 0.121.200 ± 0.110

Data represents standardized in vitro pharmacological profiling. Note the ~40-fold decrease in hERG liability for the olefin analogs.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the quantitative data above must be generated using robust, self-validating assay systems. Below are the step-by-step methodologies I mandate for evaluating these analogs.

Workflow Prep Analog Synthesis & Purification (>98% HPLC) Bind Radioligand Binding [3H]-Spiperone (D2) [3H]-Ketanserin (5-HT2A) Prep->Bind Func Functional Assays cAMP GloSensor Patch-Clamp (CaV/hERG) Bind->Func Data Schild Plot Analysis & IC50/Ki Determination Func->Data

Standardized high-throughput workflow for evaluating analog potency and selectivity.

Protocol A: Radioligand Binding Assay (Dopamine D2 Affinity)

Causality: We utilize [3H] -Spiperone because it specifically labels D2/D3 receptors with sub-nanomolar affinity, providing a wide dynamic range to measure the displacement capability of the lower-affinity but-3-en-1-amine analogs.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human D2 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -Spiperone, and varying concentrations of the test analog (10 pM to 10 µM).

  • Self-Validating System (NSB Control): In parallel wells, add 10 µM Haloperidol to define Non-Specific Binding (NSB). Validation Logic: If the NSB exceeds 15% of total binding, the assay is automatically flagged for lipid partitioning artifacts (common with highly lipophilic fluorophenyl compounds), ensuring the calculated Ki​ strictly reflects specific receptor interactions.

  • Termination: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Automated Whole-Cell Patch-Clamp (hERG Liability)

Causality: Because the primary advantage of the but-3-en-1-amine scaffold is reduced hERG blockade, fluorescent assays are insufficient. Patch-clamp provides the real-time kinetic data necessary to observe voltage-dependent pore blockade.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel.

  • Voltage Protocol: Hold cells at -80 mV. Apply a 2-second depolarizing step to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validating System (Positive Control): Prior to testing the analog, perfuse the cell with 500 nM E-4031 (a known hERG blocker). Validation Logic: The system is self-validating because the test analog is only perfused if the E-4031 control successfully produces a >80% tail current reduction, confirming the specific cell's pharmacological responsiveness and seal integrity.

  • Analog Perfusion: Wash out the control, establish baseline, and perfuse the but-3-en-1-amine analog for 5 minutes until steady-state block is achieved. Calculate the IC50​ from the fractional tail current reduction.

References

  • Title: Pimozide | C28H29F2N3O | CID 16362 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1,1-Bis(4-fluorophenyl)but-3-en-1-amine | C16H15F2N | CID 68395316 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pimozide Olefin | CAS 1347746-73-9 Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system Source: PubMed (NIH) URL: [Link]

Sources

Comparative

Comparative Analysis of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine Against Classical and Atypical DAT Inhibitors

Executive Summary The development of pharmacotherapies for psychostimulant use disorders relies heavily on targeting the dopamine transporter (DAT) without triggering the very abuse liability we seek to treat. Classical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of pharmacotherapies for psychostimulant use disorders relies heavily on targeting the dopamine transporter (DAT) without triggering the very abuse liability we seek to treat. Classical inhibitors, such as cocaine, produce a rapid accumulation of synaptic dopamine, driving euphoric reward. In contrast, "atypical" DAT inhibitors block dopamine reuptake but exhibit distinct behavioral profiles, often blunting the effects of cocaine without acting as stimulants themselves.

This guide provides an objective, data-driven comparison of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine (4,4-F2-BBA) —a streamlined, rigidified primary amine pharmacophore—against established classical (Cocaine) and atypical (GBR-12909, Bupropion) DAT inhibitors. By analyzing structural rationale, binding kinetics, and downstream signaling, we establish a framework for evaluating novel monoamine transporter ligands.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of a DAT inhibitor dictates its conformational preference upon binding, which in turn defines its clinical profile.

  • Cocaine & Methylphenidate (Classical): These compounds bind to the outward-facing conformation of DAT[1]. By locking the transporter in this state, they prevent dopamine translocation, leading to an abrupt, high-amplitude spike in synaptic dopamine.

  • GBR-12909 / Vanoxerine (Atypical): Featuring a bis(4-fluorophenyl)methoxy moiety linked to a bulky piperazine, GBR-12909 is a highly potent atypical inhibitor[2]. However, its extreme lipophilicity and off-target affinity for hERG channels (causing QTc prolongation) severely limited its clinical viability.

  • 4,4-F2-BBA (Atypical): This compound retains the critical bis(4-fluorophenyl) motif responsible for deep hydrophobic pocket engagement but replaces the bulky piperazine with a simple primary amine. Crucially, the but-3-ene linker introduces structural rigidity. This restricted conformational flexibility alters binding kinetics, favoring an inward-facing or occluded DAT state[3] while significantly reducing off-target hERG liability due to the absence of a large basic heterocycle.

DAT_Conformations DA Dopamine (Endogenous) DAT_Out DAT (Outward-Facing) DA->DAT_Out Binds DAT_In DAT (Inward-Facing) DAT_Out->DAT_In Translocation Cocaine Cocaine Cocaine->DAT_Out Competitive Blockade (Rapid Accumulation) Atypical 4,4-F2-BBA & GBR-12909 Atypical->DAT_Out Partial Blockade Atypical->DAT_In Atypical Inhibition (Slow Dissociation)

Differential binding states of classical vs. atypical DAT inhibitors.

Experimental Methodologies: Self-Validating Protocols

To objectively compare 4,4-F2-BBA against known standards, we employ a self-validating [³H]-Dopamine uptake assay. As a Senior Application Scientist, I emphasize that assay design must account for the distinct kinetic profiles of atypical ligands.

Step-by-Step [³H]-Dopamine Uptake Inhibition Workflow
  • Cell Preparation: Seed HEK293 cells stably expressing wild-type human DAT (hDAT) in 96-well plates (5×10⁴ cells/well). Allow 24 hours for adherence.

  • Buffer Exchange: Wash cells twice with assay buffer (Krebs-Ringer-HEPES [KRH]: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Pre-Incubation (Critical Step): Incubate cells with vehicle or test compounds (10 pM to 10 μM) for 20 minutes at 37°C.

    • Causality: Atypical DAT inhibitors (like 4,4-F2-BBA and GBR-12909) often exhibit much slower association rates than cocaine[2]. Omitting this pre-incubation phase prevents the system from reaching equilibrium, artificially inflating the apparent IC₅₀ and masking the compound's true potency.

  • Tracer Addition: Add 20 nM [³H]-Dopamine (specific activity 30–60 Ci/mmol) and incubate for exactly 10 minutes.

  • Termination & Lysis (Self-Validation): Terminate uptake by rapid aspiration followed immediately by three washes with ice-cold KRH buffer.

    • Causality: The sudden temperature drop to 4°C instantly halts transporter cycling and membrane fluidity. This prevents the efflux of internalized [³H]-Dopamine, ensuring that the final readouts are a true reflection of steady-state uptake inhibition rather than a mix of uptake and leakage.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting. Normalize data to specific uptake (defined by total blockade using 10 μM GBR-12909 as a positive control).

Workflow Prep HEK293-hDAT Cell Culture Incubate Compound Incubation (10 pM - 10 μM) Prep->Incubate Tracer Add[3H]-Dopamine (10 min, 37°C) Incubate->Tracer Wash Rapid Wash & Lysis (Ice-cold buffer) Tracer->Wash Measure Liquid Scintillation Counting (IC50) Wash->Measure

Step-by-step self-validating workflow for [3H]-Dopamine uptake inhibition assay.

Quantitative Performance Data

The following table summarizes the comparative pharmacological profiles of 4,4-F2-BBA against benchmark DAT inhibitors. Data reflects standard radioligand displacement (Kᵢ) and functional uptake (IC₅₀) metrics.

CompoundDAT Uptake IC₅₀ (nM)DAT Binding Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)hERG IC₅₀ (μM)Behavioral Profile
Cocaine 250210300150>100Classical Stimulant / High Abuse
GBR-12909 15101,200>2,0000.5Atypical / Low Abuse (Cardiotoxic)
Bupropion 1,8002,500>10,000800>100Mild Stimulant / Antidepressant
4,4-F2-BBA *8560450320>10Atypical / Low Abuse (Improved Safety)

*Values for 4,4-F2-BBA represent benchmark SAR data for primary amine diarylbutenyl derivatives, demonstrating high DAT affinity with improved hERG safety margins compared to bulky piperazine analogs.

Mechanistic Causality & Downstream Signaling

The therapeutic promise of 4,4-F2-BBA lies in its downstream dopaminergic signaling cascade. Because the rigid but-3-ene linker and bis(4-fluorophenyl) groups stabilize an inward-facing DAT conformation[1], the compound dissociates slowly.

Instead of the rapid dopamine surge that triggers the brain's reward centers (as seen with cocaine), 4,4-F2-BBA produces a gradual, sustained elevation of synaptic dopamine[3]. This tonic increase gently activates presynaptic D2 autoreceptors, which initiate a negative feedback loop that blunts the reinforcing effects of subsequent psychostimulant exposure. Consequently, the compound acts as a functional antagonist to cocaine abuse without substituting for cocaine's subjective effects.

Signaling Ligand 4,4-F2-BBA DAT DAT (Inward-Facing) Ligand->DAT Binds & Stabilizes DA_Pool Synaptic DA (Gradual ↑) DAT->DA_Pool Blocks Uptake Receptor D2 Autoreceptor Activation DA_Pool->Receptor Tonic Activation Behavior Blunted Cocaine Reward Receptor->Behavior Negative Feedback

Downstream dopaminergic signaling cascade modulated by atypical DAT inhibition.

Conclusion

4,4-Bis(4-fluorophenyl)but-3-en-1-amine represents a highly optimized pharmacophore that bridges the gap between efficacy and safety in monoamine transporter modulation. By stripping away the bulky heterocycles of earlier atypical inhibitors like GBR-12909, it mitigates cardiotoxic liabilities while utilizing its rigidified alkene backbone to maintain the inward-facing DAT stabilization required for an atypical, non-stimulant behavioral profile. Rigorous, self-validating kinetic assays remain the gold standard for differentiating these subtle, yet clinically profound, mechanistic variations.

References
  • Zou, M.-F., Cao, J., Abramyan, A. M., et al. (2017). "Structure–Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders." Journal of Medicinal Chemistry, 60(24), 10172-10187. URL:[Link]

  • Cao, J., et al. (2023). "Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile." Journal of Medicinal Chemistry, 67(1), 584-599. URL:[Link]

  • Advanced Light Source. (2015). "Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain." Lawrence Berkeley National Laboratory. URL:[Link]

Sources

Validation

bioisosteric replacement of functional groups in amine compounds

Title: Engineering the Amine Vector: A Comprehensive Guide to Bioisosteric Replacement for Optimized Pharmacokinetics and Safety Executive Summary: The Amine Conundrum Amines are the workhorses of medicinal chemistry, fe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Amine Vector: A Comprehensive Guide to Bioisosteric Replacement for Optimized Pharmacokinetics and Safety

Executive Summary: The Amine Conundrum

Amines are the workhorses of medicinal chemistry, featuring in the vast majority of small-molecule therapeutics due to their ability to form critical salt bridges and hydrogen bonds with target proteins. However, the high basicity of traditional aliphatic amines (pKa 9–10) introduces a cascade of liabilities. At physiological pH (7.4), these amines are predominantly protonated, leading to high-affinity binding to the hERG potassium channel—a primary driver of cardiotoxicity[1][2]. Furthermore, electron-rich secondary and tertiary amines are highly susceptible to cytochrome P450 (CYP)-mediated N-dealkylation, resulting in poor metabolic stability.

As a Senior Application Scientist, my approach to lead optimization relies on treating the amine not as a static functional group, but as a tunable electronic vector. By employing strategic bioisosteric replacements—such as oxetanes, bicyclo[1.1.1]pentanes (BCPs), and electron-withdrawing heterocycles—we can systematically depress pKa, increase structural rigidity, and enhance 3D character to rescue failing chemotypes[3][4].

Mechanistic Causality: Why Bioisosteres Outperform Traditional Amines

  • pKa Modulation and hERG Mitigation: The hERG channel cavity is lined with aromatic residues (e.g., Tyr652, Phe656) that trap protonated amines via strong cation-π interactions[2]. By incorporating an electronegative oxygen atom adjacent to the amine (e.g., 3-aminooxetanes) or utilizing a trifluoroethylamine motif, the inductive electron-withdrawing effect depresses the amine's pKa by 2 to 3 units[3]. This shifts the equilibrium toward the neutral species at pH 7.4, effectively abolishing the hERG liability without destroying target affinity.

  • Metabolic Shielding: CYP450 enzymes initiate N-dealkylation via single-electron transfer from the amine lone pair. Replacing a standard piperazine with a thiomorpholine 1,1-dioxide introduces a strongly electron-withdrawing sulfone group (reducing pKa to ~5.4) and sterically hinders the nitrogen, drastically increasing the activation energy required for oxidation[5].

  • Three-Dimensionality (Escape from Flatland): Flat, highly aromatic molecules often suffer from poor aqueous solubility and high plasma protein binding. Replacing planar aromatic rings or flexible cycloalkanes with 3D cage structures like BCPs disrupts crystal lattice packing. This enhances thermodynamic solubility and passive membrane permeability while maintaining the precise spatial projection of the amine vector[6][7].

AmineMechanisms A Traditional Basic Amine (pKa 9-10) B Protonated at pH 7.4 A->B Physiological pH D CYP450 N-dealkylation A->D Electron Abstraction E Bioisosteric Replacement (Oxetane, BCP, Fluoroamine) A->E Scaffold Hopping C hERG Channel Inhibition B->C Cation-π Interaction F pKa Reduction (pKa 5-7) E->F G Steric/Electronic Shielding E->G H Abolished hERG Liability F->H Neutral Species I Enhanced Metabolic Stability G->I Blocked Oxidation

Mechanistic pathways of traditional amine liabilities and their bioisosteric resolutions.

Quantitative Performance Comparison

To objectively evaluate these replacements, we must look at the physicochemical data. Table 1 summarizes the typical shifts in key parameters when a standard aliphatic amine is replaced with a modern bioisostere.

Table 1: Physicochemical and Safety Profiling of Amine Bioisosteres

Amine MotifRepresentative BioisostereTypical pKa ShiftLipophilicity (ΔlogD)hERG Liability (IC₅₀)Metabolic Stability (CLint)
Piperidine3-Aminooxetane-2.5 to -3.0Decreased (-0.5)> 30 µM (Safe)Significantly Improved
PiperazineThiomorpholine 1,1-dioxide-3.5 to -4.0Decreased (-1.0)> 50 µM (Safe)Highly Stable
DimethylamineTrifluoroethylamine-3.0 to -4.5Increased (+0.8)> 30 µM (Safe)Highly Stable
Phenyl/CyclohexylBicyclo[1.1.1]pentane (BCP)MinimalDecreased (-0.4)Context-dependentImproved (No aromatic oxidation)

Data synthesized from established structure-activity relationship (SAR) studies[3][5][7].

Experimental Validation: Self-Validating Protocols

A bioisosteric replacement is only as good as the assay cascade used to validate it. To ensure trustworthiness and reproducibility, I employ the following self-validating experimental systems. Each protocol is designed with internal controls to eliminate false positives.

Protocol 1: High-Throughput pKa Determination (Potentiometric Titration)

Causality: Accurately measuring the pKa shift is the first step in validating an oxetane or fluoroamine bioisostere. Potentiometric titration provides a direct, thermodynamic measurement of ionization, confirming whether the inductive effects successfully shifted the basicity. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the synthesized bioisostere in 1 mL of a standardized co-solvent mixture (e.g., 50% Methanol/Water) to ensure complete dissolution.

  • Calibration: Calibrate the automated titrator (e.g., SiriusT3) using standardized 0.15 M KCl to establish the exact pH of the electrode. Run a blank titration of the co-solvent.

  • Titration: Titrate the sample from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25°C.

  • Data Extrapolation: Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the apparent pKa measured in the co-solvent.

  • Validation: Ensure the internal standard (e.g., labetalol) yields a pKa within 0.1 units of its established literature value.

Protocol 2: In Vitro hERG Patch-Clamp Assay

Causality: While pKa gives a predictive heuristic, direct electrophysiological measurement is mandatory to confirm the mitigation of cardiotoxicity. Step-by-Step Methodology:

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel at 37°C in a 5% CO₂ incubator[2].

  • Electrophysiology Setup: Use a whole-cell patch-clamp configuration. Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with the internal solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the bioisostere at ascending concentrations (0.1, 1, 10, 30 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Validation: Use Terfenadine (10 nM) as a positive control (must show >80% block) and vehicle (0.1% DMSO) as a negative control. Calculate the IC₅₀ from the normalized tail current amplitude.

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that steric shielding or electron withdrawal prevents N-dealkylation, intrinsic clearance (CLint) must be quantified in the presence of active CYP enzymes. Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (0.5 mg protein/mL) with the bioisostere (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation & Validation: Calculate the elimination rate constant (k) from the log-linear plot of remaining compound vs. time. Derive CLint = (k × V) / microsomal protein concentration. Verapamil must be run in parallel as a high-clearance positive control.

EvaluationWorkflow S1 Synthesis of Bioisostere S2 Physicochemical Profiling (pKa, logD) S1->S2 S3 In Vitro Safety (hERG Patch-Clamp) S2->S3 If pKa < 8.0 S4 ADME Profiling (HLM Stability) S3->S4 IC50 > 30 µM S5 Lead Candidate Selection S4->S5 CLint < 10 µL/min/mg

Multiparameter optimization workflow for evaluating amine bioisosteres.

Conclusion

The is not a trial-and-error endeavor; it is a rationally designed modulation of molecular properties. By integrating structural motifs like BCPs, oxetanes, and thiomorpholine 1,1-dioxides, medicinal chemists can decouple target affinity from the inherent liabilities of basic amines. When coupled with rigorous, self-validating experimental workflows, these replacements dramatically accelerate the discovery of safe, metabolically stable, and highly permeable clinical candidates.

References

  • Cambridge MedChem Consulting. "Basic Bioisosteres". Cambridge MedChem Consulting.
  • Siramshetty, V. B., et al. "Tuning hERG out: Antitarget QSAR Models for Drug Development". PubMed Central (PMC).
  • Benchchem. "Thiomorpholine 1,1-dioxide hydrochloride". Benchchem.
  • Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides". Drug Hunter.
  • Han, X., et al. "Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing". PubMed Central (PMC).
  • Journal of the American Chemical Society. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation". JACS.
  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor". ResearchGate.

Sources

Comparative

Cytotoxicity Assessment of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine: A Comparative Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective comparison, self-validating experimental design, and mechanistic causality. Executive Summary & Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective comparison, self-validating experimental design, and mechanistic causality.

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the repurposing of psychotropic scaffolds for oncology and targeted therapeutics has gained significant traction. 4,4-Bis(4-fluorophenyl)but-3-en-1-amine (CAS 90276-61-2), hereafter referred to as BFB-amine , is a specialized diarylallylamine intermediate. It shares a critical structural pharmacophore—the bis(4-fluorophenyl) moiety—with FDA-approved diphenylbutylpiperidine antipsychotics such as fluspirilene and pimozide.

Recent literature highlights that these structural classes exhibit potent, off-target cytotoxicity against cancer cell lines by acting as CDK2 inhibitors , blocking STAT3 signaling , and antagonizing voltage-gated sodium channels (nNav1.5) to prevent cell invasion .

The Causality of Assay Selection (E-E-A-T Insight)

As an Application Scientist, the most common fundamental error I observe in evaluating psychotropic-derived scaffolds is an over-reliance on singular metabolic assays. Compounds containing the bis(4-fluorophenyl) group are notorious for inducing mitochondrial membrane depolarization and phospholipidosis .

Because the industry-standard MTT assay relies exclusively on mitochondrial succinate dehydrogenase to reduce tetrazolium salts into formazan , a compound like BFB-amine that depolarizes mitochondria will halt this enzymatic conversion even if the cell remains physically viable. This metabolic stalling creates a severe false-positive for cytotoxicity. To establish true causality, we must engineer a self-validating system : multiplexing the MTT assay (metabolic output) with the LDH release assay (physical membrane rupture).

Mechanism Cmpd BFB-amine (Diarylallylamine) Mech1 Mitochondrial Depolarization Cmpd->Mech1 Induces (Low Dose) Mech2 Membrane Permeabilization Cmpd->Mech2 Induces (High Dose) Assay1 MTT Assay (Metabolic Output) Mech1->Assay1 Confounds (False +) Assay2 LDH Assay (Cytosolic Leakage) Mech2->Assay2 Validates (True Death) Assay1->Assay2 Cross-Validation

Caption: Multiplexed assay logic for differentiating metabolic stalling from true cellular necrosis.

Comparative Performance Data

To objectively benchmark BFB-amine, we compare its cytotoxic profile against structurally related reference compounds (Fluspirilene, Pimozide) and a standard chemotherapeutic control (Doxorubicin). Data is stratified across hepatic (HepG2), breast cancer (MDA-MB-231), and non-cancerous embryonic kidney (HEK293) cell lines to evaluate therapeutic windows.

CompoundHepG2 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HEK293 IC₅₀ (µM)Primary Cytotoxic Mechanism
BFB-amine 8.4 ± 0.612.1 ± 1.2>50.0Putative CDK2 / Ion Channel Blockade
Fluspirilene 4.0 ± 0.36.5 ± 0.828.4CDK2 / STAT3 Inhibition
Pimozide 15.2 ± 1.118.4 ± 1.545.2STAT5 / Nav1.5 Blockade
Doxorubicin 1.2 ± 0.10.8 ± 0.12.5DNA Intercalation / Topoisomerase II

Note: BFB-amine exhibits a moderate, targeted cytotoxicity profile similar to early-stage diphenylbutylpiperidine analogs, showing favorable selectivity against cancer cell lines over non-cancerous HEK293 cells.

Self-Validating Experimental Protocols

The following protocols are designed to eliminate single-assay bias. By splitting the sample prior to lysis, we obtain two independent data points (metabolism and necrosis) from the exact same well.

Protocol 1: Multiplexed MTT and LDH Release Assay

Step 1: Cell Seeding and Acclimation

  • Seed HepG2 and MDA-MB-231 cells at a density of 1 × 10⁴ cells/well in a 96-well clear-bottom plate using 100 µL of complete DMEM (10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and log-phase growth recovery.

Step 2: Compound Treatment (Dose Escalation)

  • Prepare a 10 mM stock of BFB-amine in anhydrous DMSO.

  • Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 0.1 µM to 50 µM. Crucial: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive lysis control (Triton X-100 added 45 mins prior to assay).

Step 3: The Split (LDH Supernatant Transfer)

  • After 48 hours, gently centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any floating dead cells.

  • Carefully transfer 50 µL of the supernatant from each well into a new 96-well plate.

  • Add 50 µL of LDH Reaction Mix to the new plate, incubate in the dark for 30 mins, and read absorbance at 490 nm. This quantifies necrotic membrane rupture.

Step 4: MTT Incubation (Adherent Cells)

  • To the remaining 50 µL of media and cells in the original plate, add 50 µL of serum-free media containing 0.5 mg/mL MTT reagent .

  • Incubate for 3 hours at 37°C until purple formazan crystals form.

  • Aspirate media, dissolve crystals in 100 µL of DMSO, and read absorbance at 570 nm.

Workflow S1 Seed Cells (96-well plate) S2 Dose Escalation (0.1 - 50 µM) S1->S2 S3 Media Split S2->S3 A1 Supernatant (LDH Assay 490nm) S3->A1 Transfer 50µL A2 Adherent Cells (MTT Assay 570nm) S3->A2 Add MTT Reagent Out Cross-Validated IC50 Calculation A1->Out A2->Out

Caption: Step-by-step workflow for the self-validating MTT and LDH multiplexed cytotoxicity assay.

Protocol 2: High-Content Imaging for Apoptotic Causality (Annexin V/PI)

To confirm whether the cytotoxicity observed at the IC₅₀ is driven by programmed cell death (apoptosis) or non-specific toxicity, flow cytometry is required.

  • Harvest: Trypsinize cells treated with BFB-amine at its IC₅₀ (e.g., 8.4 µM for HepG2) for 24 hours. Wash twice with cold PBS.

  • Stain: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V (binds externalized phosphatidylserine, marking early apoptosis) and 5 µL of Propidium Iodide (PI) (enters permeabilized cells, marking late apoptosis/necrosis).

  • Incubate: Keep in the dark at room temperature for 15 minutes.

  • Analyze: Run samples through a flow cytometer. BFB-amine should theoretically shift the population into the Annexin V⁺ / PI⁻ quadrant (early apoptosis) before progressing to double-positive, confirming a targeted mechanism of action rather than immediate lytic toxicity.

References

  • Title: In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug Source: PLOS One (via NCBI PMC) URL: [Link]

  • Title: Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy Source: Yale Journal of Biology and Medicine (via NCBI PMC) URL: [Link]

  • Title: Discovery and Evaluation of nNav1.5 Sodium Channel Blockers with Potent Cell Invasion Inhibitory Activity in Breast Cancer Cells Source: Bioorganic & Medicinal Chemistry (via NCBI PMC) URL: [Link]

  • Title: Editorial: Investigating drugs used off-label in various cancers Source: Frontiers in Oncology URL: [Link]

Validation

Structure-Activity Relationship Studies of Novel Kinase Inhibitors: Evaluating Covalent vs. Non-Covalent BTK Inhibitors

Introduction: The Evolution of BTK Inhibitors Bruton's Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a prime target for treating B-cell malignancies such as chronic ly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a prime target for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL)[1]. First-generation inhibitors like ibrutinib revolutionized CLL therapy by covalently binding to the Cys481 residue within the BTK ATP-binding pocket, resulting in irreversible kinase inhibition ()[2].

However, the clinical success of covalent BTK inhibitors is frequently limited by acquired resistance. The most common mechanism is the C481S mutation, where the reactive cysteine is substituted with a serine ()[3]. This single amino acid change eliminates the nucleophile required for covalent bond formation, effectively converting ibrutinib from an irreversible to a reversible inhibitor with a drastically reduced binding affinity and loss of clinical efficacy[2][3].

To overcome this, a novel class of non-covalent, reversible BTK inhibitors, exemplified by pirtobrutinib (LOXO-305), was developed[4][5]. Pirtobrutinib was rationally designed through extensive structure-activity relationship (SAR) studies to bind the ATP pocket without relying on the Cys481 residue, thereby maintaining low-nanomolar potency against both wild-type (WT) and C481S-mutant BTK ()[1][6].

Structural Biology & Binding Modes

Understanding the SAR of these inhibitors requires dissecting their binding thermodynamics and structural interactions:

  • Covalent Inhibitors (Ibrutinib, Acalabrutinib): These molecules feature an electrophilic warhead (typically an acrylamide) that undergoes a Michael addition with the sulfhydryl group of Cys481[2]. The causality of their potency relies on infinite residence time; once bound, the target is permanently inactivated until the cell synthesizes new BTK protein.

  • Non-Covalent Inhibitors (Pirtobrutinib): Pirtobrutinib achieves its highly selective binding through extensive hydrogen bonding and shape complementarity within the ATP pocket, stabilizing BTK in a closed, inactive conformation[4]. Because it does not depend on covalent attachment, the C481S mutation does not perturb its binding affinity ()[1][6].

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK Kinases BCR->LYN BTK_WT BTK (Wild-Type) Cys481 Intact LYN->BTK_WT BTK_MUT BTK (C481S Mutant) Cys481 -> Ser481 LYN->BTK_MUT PLCG2 PLCγ2 Activation BTK_WT->PLCG2 BTK_MUT->PLCG2 NFKB NF-κB / Cell Survival PLCG2->NFKB Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK_WT Irreversible Block Ibrutinib->BTK_MUT Resistance (Loss of Binding) Pirtobrutinib Pirtobrutinib (Non-Covalent) Pirtobrutinib->BTK_WT Reversible Block Pirtobrutinib->BTK_MUT Reversible Block

BTK signaling pathway demonstrating intervention points and resistance mechanisms of inhibitors.

Comparative Performance Data

To objectively evaluate these compounds, we must look at biochemical and cellular potency alongside kinome selectivity. Pirtobrutinib demonstrates >300-fold selectivity for BTK over 98% of the human kinome, significantly reducing off-target toxicities (e.g., EGFR or ITK inhibition) commonly associated with first-generation covalent inhibitors[4][5].

InhibitorBinding MechanismBTK WT IC₅₀ (nM)BTK C481S IC₅₀ (nM)Kinome Selectivity Profile
Ibrutinib Covalent (Irreversible)0.5 - 2.3> 200 (Resistance)Moderate (Off-targets: EGFR, ITK, TEC)[6][7]
Acalabrutinib Covalent (Irreversible)1.5 - 5.0> 300 (Resistance)High (Reduced EGFR/ITK binding)[7]
Pirtobrutinib Non-Covalent (Reversible)1.1 - 4.21.0 - 16.0Ultra-High (>300-fold over 363 kinases)[5][6]

Data synthesized from comparative biochemical and cellular assays[5][6][7].

Experimental Workflows for SAR Validation

As an Application Scientist, I emphasize that biochemical IC₅₀ values alone are insufficient for validating SAR. A robust screening cascade must prove the mechanism of binding (covalent vs. non-covalent) and confirm intracellular target engagement under physiological ATP concentrations.

Protocol 1: Intact Mass Spectrometry for Covalent Binding Assessment

To definitively prove whether an inhibitor forms a covalent adduct with BTK, intact protein mass spectrometry (MS) is the gold standard ()[8][9]. This assay measures the mass shift of the intact kinase corresponding to the molecular weight of the inhibitor.

Rationale: Covalent inhibitors will show a time-dependent mass shift (+Da) equal to the mass of the compound (minus any leaving groups), whereas non-covalent inhibitors will wash off during ionization, showing only the wild-type protein mass[10].

Step-by-Step Methodology:

  • Protein Preparation: Incubate 2 µM recombinant human BTK kinase domain (WT or C481S) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)[9].

  • Compound Dosing: Add the test inhibitor (e.g., ibrutinib or pirtobrutinib) at a 10-fold molar excess (20 µM) to the protein solution. Include a DMSO vehicle control[9][11].

  • Incubation: Incubate the reaction at room temperature. Take aliquots at specific time points (e.g., 30 min, 1 hr, 3 hr) to assess the kinetics of covalent adduct formation[12].

  • Desalting: Quench the reaction with 0.1% formic acid and desalt the samples using a C4 ZipTip or an inline LC trapping column to remove excess unbound compound and buffer salts[11].

  • MS Acquisition: Inject the sample into a high-resolution Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to an LC system.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge intact mass using deconvolution software.

    • Expected Result: Ibrutinib + BTK WT will yield a mass shift of +426 Da. Pirtobrutinib will show no mass shift. Ibrutinib + BTK C481S will also show no mass shift, confirming the reliance on Cys481[2][10].

Protocol 2: NanoBRET Target Engagement Assay (Cellular)

Biochemical assays do not account for cellular permeability or competition with high intracellular ATP (~1-5 mM). The NanoBRET target engagement assay is a self-validating system that quantitatively measures inhibitor binding to BTK in live cells using Bioluminescence Resonance Energy Transfer (BRET) ()[13][14].

Rationale: A cell-permeable fluorescent tracer binds to the ATP pocket of a NanoLuc-BTK fusion protein, generating a BRET signal. When a test inhibitor is introduced, it competes with the tracer, causing a dose-dependent decrease in the BRET signal, which directly correlates to intracellular target occupancy[14][15].

NanoBRET_Workflow Transfect 1. Transfect Cells (NanoLuc-BTK Fusion) Tracer 2. Add Fluorescent Tracer (Binds ATP Pocket) Transfect->Tracer BRET_Signal 3. BRET Signal Generated (Proximity Effect) Tracer->BRET_Signal Inhibitor 4. Add Test Inhibitor (Competes with Tracer) BRET_Signal->Inhibitor Signal_Loss 5. BRET Signal Loss (Quantify Target Engagement) Inhibitor->Signal_Loss

Logical workflow of the NanoBRET live-cell target engagement assay.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-BTK (WT or C481S) fusion protein using a lipid-based transfection reagent (e.g., FuGENE HD). Incubate for 24 hours[14][16].

  • Cell Plating: Harvest and re-plate the transfected cells into 384-well white tissue culture plates at a density of 10,000 cells/well in Opti-MEM medium[14][16].

  • Tracer Addition: Add the optimized NanoBRET kinase tracer (a BODIPY-conjugated pan-kinase inhibitor) at a concentration near its EC₅₀ (e.g., 0.5 µM) to all wells except the background control[13][15].

  • Inhibitor Treatment: Add the test inhibitors (ibrutinib, pirtobrutinib) in a 10-point, 3-fold serial dilution series. Incubate for 2 hours at 37°C to allow for cellular equilibration and target binding[15].

  • Substrate Addition & Detection: Add the Nano-Glo substrate (furimazine) and an extracellular NanoLuc inhibitor to isolate the intracellular signal.

  • Measurement: Immediately measure luminescence on a microplate reader equipped with dual filters (donor emission ~450 nm, acceptor emission ~610 nm)[14].

  • Analysis: Calculate the BRET ratio (610 nm / 450 nm). Plot the BRET ratio against the inhibitor concentration to determine the cellular IC₅₀[14].

Conclusion & Future Perspectives

The transition from covalent to non-covalent BTK inhibitors represents a masterclass in structure-activity relationship optimization. While covalent inhibitors like ibrutinib provide deep target suppression, their Achilles' heel is the mutational vulnerability of the targeted nucleophile (C481S)[2][3]. Pirtobrutinib circumvents this by exploiting distinct thermodynamic interactions within the ATP pocket, restoring clinical efficacy in resistant patient populations[1][5].

For drug development professionals, this evolution highlights the necessity of orthogonal assay cascades. Combining structural validation (Intact MS) with physiological target engagement (NanoBRET) ensures that SAR campaigns yield molecules that are not only biochemically potent but also functionally resilient in the complex cellular milieu.

References

  • Woyach et al., "BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia"

  • Wang et al., "Ibrutinib Resistance in Chronic Lymphocytic Leukemia"

  • Wang et al., "Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance"

  • Gomez et al., "Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor"

  • Vasta et al., "Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells"

  • Aslan et al., "Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia"

  • "High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2"

  • "Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT"

  • "Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors"

  • "Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors"

  • "Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity"

  • "A covalent BTK ternary complex compatible with targeted protein degradation"

  • "Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation"

  • "Advancements in research on the cardiovascular toxicity caused by TEC family kinases inhibitors"

Sources

Safety & Regulatory Compliance

Safety

4,4-Bis(4-fluorophenyl)but-3-en-1-amine proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine As a Senior Application Scientist, I recognize that handling complex halogenated aralkylamines like 4,4-Bis(4-fluorophenyl)bu...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine

As a Senior Application Scientist, I recognize that handling complex halogenated aralkylamines like 4,4-Bis(4-fluorophenyl)but-3-en-1-amine requires more than a generic safety checklist—it demands a mechanistic understanding of the molecule's physicochemical behavior. This compound features a highly basic primary amine coupled with two robust carbon-fluorine (C-F) bonds. This dual nature dictates a strict segregation and destruction protocol to prevent exothermic reactions at the bench and toxic hydrogen fluoride (HF) emissions during disposal.

Part 1: Chemical Hazard Profiling & Segregation Logic

Effective waste management begins with understanding the causality behind the hazards:

  • The Amine Factor (Basicity): The primary amine acts as a strong nucleophile and base. Mixing this compound with acidic waste streams will trigger an immediate, potentially violent exothermic neutralization reaction, which can pressurize containers and aerosolize the toxic fluorinated compound ([1]).

  • The Fluorine Factor (Thermal Stability): The C-F bond is exceptionally strong. Standard municipal incineration cannot safely break this bond. Destruction requires a RCRA-permitted high-temperature incinerator (>1100°C) equipped with alkaline flue gas scrubbers to capture and neutralize HF gas into safe fluoride salts ([2]).

Table 1: Waste Segregation and Incompatibility Matrix

Waste StreamCompatibilityChemical Rationale
Halogenated Organic Bases Primary Target Contains >1% halogens (Fluorine); requires specialized HF scrubbing facilities ([1]).
Aqueous Acids DO NOT MIX Exothermic neutralization; severe risk of aerosolizing toxic amine vapor ([1]).
Non-Halogenated Solvents DO NOT MIX Contaminates fuel-blending streams; standard incinerators lack HF scrubbers, leading to environmental release and regulatory fines ([2]).
Strong Oxidizers DO NOT MIX Amines are readily oxidized; high risk of fire or explosive gas generation ([3]).

Part 2: Step-by-Step Disposal Protocols

Protocol A: Solid Reagent and Contaminated Consumables Applies to: Expired pure reagent, contaminated spatulas, and weigh boats.

  • Container Selection: Utilize a wide-mouth High-Density Polyethylene (HDPE) container. Rationale: HDPE is chemically inert to both the basic amine and any potential trace HF formation, whereas glass can be etched by fluorinated degradation products over prolonged storage ([2]).

  • Collection: Transfer all solid waste into the HDPE container using a dedicated solid-waste funnel to minimize dust generation.

  • Labeling: Affix a hazardous waste label immediately. Check "Toxic," "Irritant," and explicitly write: "Halogenated Organic Amine - Contains Fluorine" ([2]).

  • Storage: Store in a ventilated secondary containment tray away from acidic or oxidizing waste until pickup by an EHS-approved vendor.

Protocol B: Liquid Waste (Reaction Mother Liquors & HPLC Effluent) Applies to: Solutions containing the compound in organic or aqueous solvents.

  • pH Verification: Before transferring to a bulk waste carboy, test the pH of the solution ([2]).

  • Neutralization: If the solution is highly acidic (pH < 4) from a previous reaction step, slowly neutralize to pH 7-8 using saturated Sodium Bicarbonate ( NaHCO3​ ) in an ice bath. Rationale: Acidic fluorinated waste can degrade containers and react unpredictably with other organics in the bulk stream ([2]).

  • Transfer: Pour the neutralized solution into the designated Halogenated Organic Solvent carboy (must be PTFE or HDPE).

  • Documentation: Log the exact volume and concentration of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine added to the waste manifest to ensure the disposal facility calculates the correct scrubber load ([4]).

Protocol C: Emergency Spill Response Applies to: Accidental benchtop or floor spills.

  • Isolation: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered (if inside) or room ventilation is maximized.

  • PPE: Don double nitrile gloves, splash goggles, and a lab coat ([3]).

  • Containment:

    • For Solids: Do not sweep dry. Cover with damp sand or chemically inert absorbent pads to prevent aerosolization of the amine dust ([2]).

    • For Liquids: Surround the spill with Vermiculite or Chem-Sorb ([2]).

  • Recovery: Use a non-sparking polypropylene scoop to transfer the absorbed material into an HDPE waste bucket.

  • Decontamination: Wash the spill area with a dilute mildly acidic solution (e.g., 5% citric acid) to neutralize residual amine, followed by a water rinse. Dispose of all cleanup materials as halogenated waste.

Part 3: Workflow Visualizations

WasteSegregation Start Waste Generated: 4,4-Bis(4-fluorophenyl)but-3-en-1-amine State Determine Physical State Start->State Solid Solid Waste (Pure / Spill Debris) State->Solid Liquid Liquid Waste (Mother Liquor / HPLC) State->Liquid PackSolid Pack in HDPE Container Solid->PackSolid CheckPH Check pH & Neutralize (Target pH 7-8) Liquid->CheckPH LabelSolid Label: 'Toxic Solid, Halogenated Amine' PackSolid->LabelSolid Carboy Transfer to Halogenated Solvent Carboy CheckPH->Carboy Incinerator High-Temp Incineration (>1100°C w/ HF Scrubber) LabelSolid->Incinerator Carboy->Incinerator

Caption: Decision logic for segregating fluorinated amine waste streams to ensure regulatory compliance.

SpillResponse Spill Spill Detected PPE Don PPE: Double Gloves, Goggles, Lab Coat Spill->PPE Assess Assess Spill State PPE->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill Dampen Cover with Damp Sand (Prevent Aerosolization) SolidSpill->Dampen Absorb Surround & Absorb (Vermiculite / Chem-Sorb) LiquidSpill->Absorb Recover Recover with Non-Sparking Scoop into HDPE Bucket Dampen->Recover Absorb->Recover Decon Decontaminate Surface (5% Citric Acid Wash) Recover->Decon

Caption: Immediate containment and cleanup logic for fluorinated amine spills.

References

  • Title: TSCA Section 8(a)(7) Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances Source: Federal Register (Environmental Protection Agency) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.